3-(Bromomethyl)-5-methylpyridine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-5-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEAZZPEMCPDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679740 | |
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235342-53-6 | |
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-5-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-(Bromomethyl)-5-methylpyridine hydrobromide" synthesis from 5-methylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient three-step synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available 5-methylnicotinic acid and proceeds through esterification, reduction, and subsequent bromination to yield the target compound with a notable overall yield of approximately 65.9%.[1] This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway to support researchers in the successful replication and optimization of this process.
Synthetic Strategy Overview
The synthesis is logically structured in three primary stages, beginning with the conversion of the carboxylic acid to an ester, followed by the reduction of the ester to an alcohol, and culminating in the bromination of the alcohol to the final hydrobromide salt. This pathway is favored for its efficiency and use of relatively accessible reagents.
Experimental Protocols
Step 1: Esterification of 5-Methylnicotinic Acid to Ethyl 5-Methylnicotinate
The initial step involves a Fischer esterification of 5-methylnicotinic acid with ethanol, catalyzed by a strong acid, to produce ethyl 5-methylnicotinate. This reaction is a classic and reliable method for ester formation.[2][3][4] An alternative high-yield method utilizing thionyl chloride is also presented.
Method A: Fischer Esterification
-
Reagents:
-
5-Methylnicotinic acid
-
Anhydrous Ethanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
-
Procedure:
-
To a solution of 5-methylnicotinic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 5-methylnicotinate, which can be purified further by distillation or column chromatography.
-
Method B: Thionyl Chloride Esterification [5]
-
Reagents:
-
5-Methylnicotinic acid (100.0 g, 0.73 mol)
-
Methanol (500 mL)
-
Thionyl chloride (110 mL, 1.5 mol)
-
Ice water (200 mL)
-
Saturated Sodium Carbonate solution
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a 1000mL four-necked bottle under a nitrogen atmosphere, add 5-methylnicotinic acid and methanol.
-
Maintain the temperature at 20 to 25 °C while adding thionyl chloride dropwise.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Evaporate the methanol under reduced pressure.
-
Add ice water and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the mixture with ethyl acetate.
-
The organic layer is then processed to yield a white solid of methyl 5-methylnicotinate.
-
| Parameter | Method A: Fischer Esterification | Method B: Thionyl Chloride |
| Catalyst/Reagent | Concentrated Sulfuric Acid | Thionyl Chloride |
| Solvent | Excess Ethanol | Methanol |
| Temperature | Reflux | 20-25 °C (addition), then Reflux |
| Reaction Time | Several hours (TLC monitored) | 4 hours |
| Reported Yield | Variable | 98.2% |
Step 2: Reduction of Ethyl 5-Methylnicotinate to (5-Methylpyridin-3-yl)methanol
The ester intermediate is then reduced to the corresponding alcohol, (5-Methylpyridin-3-yl)methanol. Sodium borohydride is a suitable reducing agent for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[6][7][8][9]
-
Reagents:
-
Ethyl 5-methylnicotinate
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
2N HCl
-
-
Procedure:
-
Dissolve ethyl 5-methylnicotinate in a mixture of methanol and tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]
-
Add sodium borohydride powder portion-wise to the stirred solution. An initial addition at 0 °C followed by reaction at room temperature or reflux may be employed.[7]
-
Reflux the reaction mixture for 2 to 4 hours.[10]
-
After cooling to room temperature, quench the reaction by the slow addition of 2N HCl.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (5-Methylpyridin-3-yl)methanol.
-
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent System | Methanol/Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 2.0 - 4.0 hours |
| Reported Yield | 88 - 97% |
Step 3: Bromination of (5-Methylpyridin-3-yl)methanol to this compound
The final step involves the conversion of the alcohol to the target hydrobromide salt using hydrobromic acid. This reaction proceeds via a nucleophilic substitution mechanism.
-
Reagents:
-
(5-Methylpyridin-3-yl)methanol
-
48% Hydrobromic Acid (HBr)
-
-
Procedure:
-
In a suitable reaction vessel, treat (5-Methylpyridin-3-yl)methanol with an excess of 48% aqueous hydrobromic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture, which may result in the precipitation of the hydrobromide salt.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold solvent (e.g., acetone or ether) to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound.
-
| Parameter | Value |
| Brominating Agent | 48% Hydrobromic Acid (HBr) |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours (TLC monitored) |
| Overall Yield (from 5-methylnicotinic acid) | 65.9%[1] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the chemical transformation from the starting material to the final product.
Caption: Overall workflow of the synthesis process.
Caption: Chemical transformations in the synthesis.
Conclusion
The described three-step synthesis provides a clear and efficient pathway for the preparation of this compound from 5-methylnicotinic acid. The detailed protocols and tabulated data offer a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this important synthetic intermediate. Careful execution of each step is crucial for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
"3-(Bromomethyl)-5-methylpyridine hydrobromide" CAS number 1235342-53-6 properties
CAS Number: 1235342-53-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the pharmaceutical industry.
Chemical Properties and Data
This compound is a pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the second-generation antihistamine, rupatadine.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉Br₂N | [2] |
| Molecular Weight | 266.96 g/mol | |
| IUPAC Name | 3-(bromomethyl)-5-methylpyridine;hydrobromide | |
| CAS Number | 1235342-53-6 | [2] |
| Physical Form | Solid | ChemScene |
| Flash Point | 162 °C | |
| Storage Temperature | 2-8°C, Inert atmosphere | BLD Pharm |
Chemical Identifiers
| Identifier | Value | Source |
| InChI | 1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |
| InChI Key | CKEAZZPEMCPDPI-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CN=C1)CBr.Br | [3] |
| MDL Number | MFCD20921819 | [2] |
Synthesis and Experimental Protocols
An efficient, environmentally friendly synthesis of this compound has been reported starting from 5-methylnicotinic acid, with an overall yield of approximately 65.9%.[1] The following is a general experimental workflow based on a patented synthesis method.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodologies:
While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary and found within patent literature, the general procedure involves four key stages:
-
Esterification: 5-Methylnicotinic acid is reacted with thionyl chloride in an appropriate solvent and heated under reflux to produce methyl 5-methylnicotinate.
-
Reduction: The resulting ester, methyl 5-methylnicotinate, is then reduced using a reducing agent such as sodium borohydride in an organic solvent to yield 5-methyl-3-pyridinemethanol.
-
Hydrobromide Salt Formation: The alcohol, 5-methyl-3-pyridinemethanol, is treated with hydrobromic acid to form the corresponding hydrobromide salt.
-
Bromination: The final step involves the reaction of 5-methyl-3-pyridinemethanol hydrobromide with hydrobromic acid, with the removal of water, to yield the target compound, this compound.
Spectroscopic Data
As of the time of this guide, publicly available experimental NMR, IR, and mass spectra for this compound (CAS 1235342-53-6) are limited. Researchers requiring this data are advised to consult commercial suppliers or perform their own spectroscopic analysis. Several suppliers, including BLD Pharm, indicate the availability of such data upon request.[4]
Role in Drug Development and Signaling Pathways
This compound is a key intermediate in the synthesis of rupatadine, a potent and selective dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[1] While the compound itself is not the active pharmaceutical ingredient, its structure is integral to the final efficacy of rupatadine in treating allergic conditions.
Rupatadine's Mechanism of Action and Associated Signaling Pathway
Rupatadine exerts its anti-allergic and anti-inflammatory effects by blocking the signaling pathways initiated by histamine and PAF.
-
Histamine H1 Receptor Antagonism: Histamine, released from mast cells during an allergic reaction, binds to H1 receptors, initiating a cascade that leads to allergic symptoms. Rupatadine competitively inhibits this binding.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis. By blocking PAF receptors, rupatadine mitigates these inflammatory responses.
The downstream effects of this dual antagonism include the inhibition of mast cell degranulation and a reduction in the release of pro-inflammatory cytokines.
Signaling Pathway of Rupatadine
Caption: Mechanism of action of rupatadine.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
| Hazard Information | Details | Source |
| Signal Word | Danger | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P304+P340, P363, P405, P501 |
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable intermediate for the synthesis of rupatadine and potentially other novel pharmaceutical compounds. Its efficient synthesis and well-defined chemical properties make it a compound of significant interest to the drug development community. Further research into its applications and the biological activities of its derivatives is warranted.
References
"3-(Bromomethyl)-5-methylpyridine hydrobromide" molecular weight and formula
This document provides the fundamental chemical properties of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a compound relevant to researchers and professionals in drug development and chemical synthesis.
Chemical Properties
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H9Br2N |
| Molecular Weight | 266.96 g/mol [1][2] |
| CAS Number | 1235342-53-6[1][2] |
Logical Relationship of Compound Name to Structure
The following diagram illustrates the relationship between the constituent parts of the chemical name and the final compound.
References
Stability and Storage of 3-(Bromomethyl)-5-methylpyridine hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the stability and storage of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key reagent in various synthetic and pharmaceutical development processes. Due to the limited availability of public, in-depth stability studies on this specific compound, this document focuses on general principles derived from the chemical nature of brominated pyridinium hydrobromides and established laboratory standards for handling such reagents.
Core Principles of Stability
This compound is a reactive organic molecule. Its stability is primarily influenced by temperature, moisture, and light. As a hydrobromide salt, it is generally more stable and less volatile than its freebase counterpart. However, the presence of a bromomethyl group makes the molecule susceptible to nucleophilic substitution and elimination reactions, which can be accelerated by improper storage and handling.
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general chemical safety and stability principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Amber vial / Dark location | Protects from light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | The compound is hygroscopic and can be hydrolyzed. |
| Purity | 95.0% | Higher purity generally correlates with greater stability. |
Experimental Protocols: General Stability Assessment
While specific experimental data for this compound is not publicly available, a general approach to assessing the stability of a new or infrequently used reagent like this compound would involve the following protocols.
Forced Degradation Study
-
Objective: To identify potential degradation pathways and products under stress conditions.
-
Methodology:
-
Expose samples of the compound to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (e.g., UV-A, UV-B).
-
At specified time points, withdraw samples and analyze them using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Long-Term Stability Study
-
Objective: To determine the shelf-life of the compound under recommended storage conditions.
-
Methodology:
-
Store multiple batches of the compound under the recommended storage conditions (e.g., 2-8°C, protected from light and moisture).
-
At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for purity, appearance, and other relevant quality attributes using a validated analytical method.
-
The shelf-life is determined by the time it takes for a significant change in a critical quality attribute to occur.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound to maintain its stability and ensure user safety.
Caption: Workflow for handling and storage of this compound.
Conclusion
The stability of this compound is crucial for the reliability and reproducibility of experimental results. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the compound's integrity over time. It is strongly recommended that individual laboratories perform their own stability assessments, particularly for long-term projects or when using the compound in cGMP-regulated environments.
The Strategic Utility of 3-(Bromomethyl)-5-methylpyridine Hydrobromide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-5-methylpyridine hydrobromide has emerged as a pivotal pyridine-based building block in medicinal chemistry, primarily recognized for its integral role as a key intermediate in the synthesis of the second-generation antihistamine, rupatadine.[1] Its unique structural features, combining the reactivity of a bromomethyl group with the scaffolding properties of a substituted pyridine ring, make it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its strategic importance in drug discovery and development.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Br₂N | [2] |
| Molecular Weight | 266.96 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 1235342-53-6 | [2] |
| Flash Point | 162 °C | [2] |
Table 1: Physicochemical Properties of this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl, bromomethyl, and pyridine ring protons. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the pyridine ring and C-Br bond. |
| Elemental Analysis | Percentage composition of Carbon, Hydrogen, Bromine, and Nitrogen. |
Table 2: Analytical Characterization of this compound
Synthesis of this compound
An efficient and environmentally friendly synthesis of this compound has been reported starting from 5-methylnicotinic acid, with an overall yield of 65.9%.[1] This method provides a significant improvement over previous routes that involved the hard-to-control bromination of 3,5-dimethylpyridine.[1]
Figure 1: General synthesis pathway for this compound.
Experimental Protocol: Synthesis from 5-Methylnicotinic Acid (General Outline)
A detailed, step-by-step protocol from the primary literature is not publicly available. The following is a generalized procedure based on available information.
Step 1: Esterification and Reduction. 5-methylnicotinic acid is first converted to its corresponding methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride). The resulting ester is then reduced to 5-methyl-3-pyridylmethanol using a suitable reducing agent like sodium borohydride.
Step 2: Bromination. The alcohol, 5-methyl-3-pyridylmethanol, is then subjected to bromination to yield the target compound. This transformation can be accomplished using a brominating agent such as hydrobromic acid. The final product is isolated as the hydrobromide salt.
Application in the Synthesis of Rupatadine
The most prominent application of this compound is in the synthesis of rupatadine, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[3]
Figure 2: N-alkylation reaction for the synthesis of Rupatadine.
Experimental Protocol: Synthesis of Rupatadine
The synthesis of rupatadine involves the N-alkylation of desloratadine with 3-(bromomethyl)-5-methylpyridine (or its hydrobromide salt, which is neutralized in situ).
Materials:
-
Desloratadine
-
This compound (or the free base, 3-chloromethyl-5-methylpyridine)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
A mixture of desloratadine, potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide is prepared in toluene.
-
A solution of 3-chloromethyl-5-methylpyridine in toluene is added to the stirred mixture.
-
The reaction mixture is heated to 70°C and maintained for 6-8 hours.
-
Upon completion, the reaction is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude rupatadine.
-
The crude product can be further purified by recrystallization or chromatography.
Table 3: Key Parameters in Rupatadine Synthesis
| Parameter | Condition |
| Reactants | Desloratadine, 3-chloromethyl-5-methylpyridine |
| Base | Potassium carbonate |
| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 6-8 hours |
Broader Applications in Medicinal Chemistry
Beyond its role in rupatadine synthesis, the 3-(bromomethyl)-5-methylpyridine scaffold holds potential for the development of other bioactive molecules. The pyridine ring is a common motif in many pharmaceuticals, and the reactive bromomethyl group allows for its facile incorporation into various molecular frameworks. For instance, substituted pyridines are key components of various kinase inhibitors, which are a major class of anticancer drugs. The 3-(bromomethyl)-5-methylpyridine building block could be utilized in the synthesis of novel kinase inhibitors by reacting it with appropriate amine or alcohol-containing heterocyclic cores.
Figure 3: Logical workflow for utilizing the building block in drug discovery.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, with its value demonstrated by its crucial role in the manufacturing of rupatadine. Its efficient synthesis and reactive nature make it an attractive starting material for the development of a wide range of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to yield new and potent bioactive compounds.
References
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)-5-methylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)-5-methylpyridine hydrobromide is a crucial reagent and building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the antihistamine rupatadine. The reactivity of this compound is dominated by the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl moiety, detailing its reaction mechanisms, quantitative data from key syntheses, and explicit experimental protocols.
Core Reactivity: The Benzylic-like Nature of the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group of 3-(bromomethyl)-5-methylpyridine is the focal point of its reactivity. This group is analogous to a benzylic bromide, where the pyridine ring provides stabilization to the transition state of nucleophilic substitution reactions. This stabilization significantly enhances the reactivity of the bromomethyl group compared to a simple alkyl bromide.
The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][3]
The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The presence of the hydrobromide salt means the pyridine nitrogen is protonated, which can further increase the electron-withdrawing effect. In practical applications, a base is required to deprotonate the nucleophile and/or neutralize the hydrobromide to facilitate the reaction.
Quantitative Data on Key Reactions
The most well-documented reaction of this compound is its N-alkylation of desloratadine to form rupatadine.[4][5] The efficiency of this and related synthetic steps has been reported in various patents and publications.
| Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| Bromination | 3,5-Lutidine | 3-Bromomethyl-5-methylpyridine hydrochloride | N-Bromosuccinimide, AIBN, CCl₄, reflux; then HCl gas | 67.66 | |
| Multi-step Synthesis | 5-Methylnicotinic acid | This compound | 4-step synthesis | 65.9 (overall) | [6] |
| N-Alkylation | Desloratadine, 3-(Bromomethyl)-5-methylpyridine | Rupatadine | Not specified | 40 (overall) | [4] |
| N-Alkylation | Desloratadine, 5-Methyl-3-(chloromethyl)-pyridine hydrochloride | Rupatadine | K₂CO₃, DMF | 85.27 (overall) | [4] |
| N-Alkylation | Desloratadine, 3-Bromomethyl-5-methyl pyridine | Rupatadine | Aqueous alkali, phase transfer catalyst, biphasic solvent | High | [7] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of rupatadine.
Synthesis of this compound from 5-Methylnicotinic Acid
This four-step process provides a reliable method for the preparation of the title compound.[6]
-
Esterification: 5-Methylnicotinic acid is reacted with methanol in the presence of thionyl chloride to yield methyl 5-methylnicotinate (95.5% yield).
-
Reduction: The resulting ester is reduced with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol.
-
Salt Formation: The crude alcohol from the previous step is treated with hydrobromic acid to form the hydrobromide salt, which is purified by crystallization. The overall yield for these two steps is 85%.
-
Bromination: The purified (5-methylpyridin-3-yl)methanol hydrobromide is treated with hydrogen bromide in xylene with azeotropic removal of water to afford this compound (79.5% yield).
General Protocol for N-Alkylation with Nitrogen Nucleophiles
This protocol is adapted from procedures for the synthesis of rupatadine and can be generalized for other amine nucleophiles.[4][5][8]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine nucleophile (1.0 eq) and a suitable solvent (e.g., dimethylformamide (DMF) or a biphasic system like methylene chloride/water).
-
Base and Catalyst: Add a base (e.g., K₂CO₃, aq. NaOH, 1.5-2.0 eq). For biphasic systems, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added (0.1 eq).
-
Addition of Electrophile: Add this compound (1.0-1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a specified temperature (ranging from room temperature to 70°C) for a designated time (typically 6-10 hours).
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Workup: Upon completion, cool the reaction mixture. If in a biphasic system, separate the layers. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
General Protocol for Substitution with Oxygen and Sulfur Nucleophiles
While less documented for this specific substrate, protocols for analogous compounds suggest high reactivity with O- and S-nucleophiles.[8]
-
For O-Nucleophiles (Alcohols, Phenols):
-
In a flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in a suitable solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath and add a strong base like sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or heat as required, monitoring by TLC.
-
Once complete, carefully quench the reaction with water and remove the solvent under reduced pressure. The product can be extracted with an organic solvent.
-
-
For S-Nucleophiles (Thiols, Thiophenols):
-
Dissolve the thiol or thiophenol (1.1 eq) in a suitable solvent (e.g., DMF, ethanol).
-
Add a base such as potassium carbonate or sodium hydroxide (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the mixture.
-
Stir at room temperature or heat as needed, monitoring by TLC.
-
Upon completion, remove the solvent and partition the residue between an organic solvent and water to isolate the product.
-
Mandatory Visualizations
Logical Relationships in Reactivity
Caption: Logical flow of the SN2 reaction on the bromomethyl group.
Experimental Workflow for Rupatadine Synthesis
Caption: Workflow for the N-alkylation step in Rupatadine synthesis.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 4. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 5. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-5-methylpyridine hydrobromide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed, established experimental protocols for solubility determination. Furthermore, it discusses the expected solubility trends based on the compound's structure and offers qualitative information for structurally related molecules to provide valuable insights for researchers. This document is intended to be a practical resource for scientists and professionals involved in drug development and chemical synthesis, enabling them to determine the solubility of this compound in various common organic solvents.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₇H₉Br₂N.[1][2] It serves as a crucial building block in the synthesis of pharmacologically active molecules.[3] The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods, and formulation strategies. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the efficient production of target molecules.
Compound Properties:
-
Appearance: Typically a solid[5]
-
Storage Conditions: Recommended storage at 2-8°C in an inert atmosphere.[6]
Predicted Solubility Profile
The molecule consists of a pyridine ring, a methyl group, and a bromomethyl group, and it is in the form of a hydrobromide salt. The pyridine ring provides some polarity, while the methyl and bromomethyl groups are more nonpolar. The hydrobromide salt form significantly increases its polarity and the likelihood of solubility in polar solvents. For a related compound, 3-bromo-5-methylpyridine, it is noted to be soluble in organic solvents such as ethanol and ether and slightly soluble in water.[7] Another similar compound, pyridine, is a water-soluble liquid.[8]
Based on this, this compound is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (methanol, ethanol). Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not widely published, this section provides a template for researchers to record their experimental findings. The following table can be populated using the experimental protocols outlined in Section 4.
| Solvent | Chemical Family | Polarity | Solubility ( g/100 mL) at 25°C | Observations |
| Methanol | Alcohol | Polar Protic | ||
| Ethanol | Alcohol | Polar Protic | ||
| Isopropanol | Alcohol | Polar Protic | ||
| Acetone | Ketone | Polar Aprotic | ||
| Ethyl Acetate | Ester | Polar Aprotic | ||
| Dichloromethane | Halogenated | Polar Aprotic | ||
| Chloroform | Halogenated | Polar Aprotic | ||
| Diethyl Ether | Ether | Nonpolar | ||
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | ||
| Toluene | Aromatic | Nonpolar | ||
| Hexane | Alkane | Nonpolar | ||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible quantitative solubility data, the following established experimental methodologies are recommended.
Gravimetric Method
This is a classical and highly accurate method for determining the equilibrium solubility of a compound in a given solvent.[9]
Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Sealed vials or flasks
-
Syringe filters (e.g., 0.45 µm pore size)
-
Oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed container.[10] The filter should also be at the experimental temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[10]
-
Once the solvent is fully removed, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.
-
The volume of the solvent in the filtered sample is the volume of the filtered solution minus the volume of the dissolved solid (which can be estimated from its density if known, or often neglected if the solubility is low). A more accurate method is to calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution and then converting it to volume using the solvent's density.
-
Calculate the solubility in g/100 mL or other desired units.
-
Workflow for the Gravimetric Method
Caption: Workflow for Determining Solubility via the Gravimetric Method.
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[10]
Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of a known concentration of this compound in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[10]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[10]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[10]
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Workflow for the UV-Vis Spectrophotometry Method
Caption: Workflow for Determining Solubility via UV-Vis Spectrophotometry.
Signaling Pathways and Applications
While specific signaling pathways involving this compound are not extensively documented, it is a key intermediate in the synthesis of rupatadine.[3] Rupatadine is an antihistamine and platelet-activating factor (PAF) antagonist. Therefore, the synthesis of rupatadine and similar compounds represents a significant application where the solubility of this compound is a critical parameter.
Logical Relationship in Drug Synthesis
Caption: Role of Solubility in the Synthetic Workflow.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in common organic solvents. While direct quantitative data is scarce, the provided experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for researchers to generate this critical data in their own laboratories. The structural characteristics of the molecule suggest a higher solubility in polar organic solvents. The systematic determination of its solubility profile will aid in the optimization of synthetic processes, ultimately facilitating the development of novel pharmaceuticals.
References
- 1. This compound | 1235342-53-6 | KZB34253 [biosynth.com]
- 2. 5-(Bromomethyl)-2-methylpyridine hydrobromide | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Bromomethyl)-2-methylpyridine 76915-53-2 [sigmaaldrich.com]
- 5. This compound | 1235342-53-6 [sigmaaldrich.com]
- 6. 1235342-53-6|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of 3-(Bromomethyl)-5-methylpyridine Hydrobromide in the Synthesis of Rupatadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist. A critical focus is placed on the role of the key precursor, 3-(Bromomethyl)-5-methylpyridine hydrobromide, outlining its synthesis and subsequent conversion to the final active pharmaceutical ingredient (API). This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support research and development in this area.
Introduction to Rupatadine and its Synthesis
Rupatadine is a well-established therapeutic agent for the management of allergic rhinitis and urticaria.[1] Its dual mechanism of action, targeting both histamine H1 and PAF receptors, provides comprehensive relief from allergic symptoms.[2][3] The synthesis of rupatadine can be achieved through various routes, with a common and efficient method involving the N-alkylation of desloratadine with a reactive pyridine-based intermediate. Among these, this compound serves as a key and effective precursor.
The general synthetic strategy involves the preparation of this pyridine derivative, followed by its condensation with desloratadine. This guide will detail a widely referenced method starting from 3,5-lutidine.
Synthesis of this compound
The preparation of the key precursor, this compound, is a crucial first stage in the synthesis of rupatadine. A common method involves the free-radical bromination of 3,5-lutidine.
Experimental Protocol: Preparation of 3-(Bromomethyl)-5-methylpyridine Hydrochloride
A process analogous to the preparation of the hydrobromide salt involves the use of N-bromosuccinimide (NBS) as a brominating agent and a radical initiator. The following protocol is adapted from established patent literature.[4]
Materials:
-
3,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Hydrochloric acid (gas)
Procedure:
-
A mixture of 3,5-lutidine (1.0 eq), N-bromosuccinimide (1.2 eq), and azobisisobutyronitrile (0.2 eq) in carbon tetrachloride is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to reflux for a period of 2 hours.
-
After the reflux period, the mixture is cooled to room temperature, and the solid by-products are removed by filtration.
-
To the resulting filtrate, hydrochloric acid gas is passed through, leading to the precipitation of 3-(bromomethyl)-5-methylpyridine hydrochloride.
-
The precipitated solid is collected by filtration to yield the desired product.
Note: The hydrobromide salt can be obtained by using hydrobromic acid instead of hydrochloric acid in the final step.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Lutidine | [4] |
| Reagents | N-Bromosuccinimide, AIBN | [4] |
| Solvent | Carbon tetrachloride | [4] |
| Yield | 67.66% | [4] |
Synthesis of Rupatadine via N-alkylation
The core step in the synthesis of rupatadine is the N-alkylation of desloratadine with the prepared this compound. This reaction is typically carried out in the presence of a base and a phase transfer catalyst.
Experimental Protocol: N-alkylation of Desloratadine
The following protocol outlines the synthesis of rupatadine from desloratadine and 3-(bromomethyl)-5-methylpyridine hydrochloride, a closely related precursor.[4]
Materials:
-
Desloratadine
-
3-(bromomethyl)-5-methylpyridine hydrochloride
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (aqueous solution)
-
Methylene chloride
Procedure:
-
A mixture of desloratadine (1.0 eq), 3-(bromomethyl)-5-methylpyridine hydrochloride (1.0-1.2 eq), and tetrabutylammonium bromide (as a phase transfer catalyst) is prepared in a biphasic system of methylene chloride and water.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture at room temperature.
-
The mixture is stirred vigorously for 6-8 hours at room temperature.
-
Upon completion of the reaction, the organic and aqueous layers are separated.
-
The organic layer is washed and then concentrated under reduced pressure to yield crude rupatadine.
Conversion to Rupatadine Fumarate
For pharmaceutical use, the rupatadine base is often converted to a stable salt form, such as the fumarate salt.
Procedure:
-
The crude rupatadine base is dissolved in a suitable ketonic solvent (e.g., acetone).
-
A solution of fumaric acid in an alcoholic solvent (e.g., methanol) is added to the rupatadine solution with stirring.
-
The reaction mixture is stirred at room temperature for 8-10 hours, during which time rupatadine fumarate precipitates.
-
The solid product is collected by filtration, washed with acetone, and dried under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Desloratadine, 3-(bromomethyl)-5-methylpyridine HCl | [4] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [4] |
| Base | Sodium hydroxide | [4] |
| Solvent System | Methylene chloride / Water (biphasic) | [4] |
| Overall Yield (Rupatadine) | ~40% (from 3,5-lutidine) | [5] |
| Improved Overall Yield | 85.27% (alternative route) | [5] |
Visualizing the Process and Mechanism
Rupatadine Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of rupatadine starting from 3,5-lutidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 4. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 5. Process For The Synthesis Of Rupatadine [quickcompany.in]
Methodological & Application
Application Notes and Protocols for N-alkylation using 3-(Bromomethyl)-5-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-5-methylpyridine hydrobromide is a key heterocyclic building block employed in the synthesis of various pharmaceutical compounds. Its primary application lies in the N-alkylation of primary and secondary amines to introduce the (5-methylpyridin-3-yl)methyl moiety. This structural motif is present in several biologically active molecules. Notably, this reagent is a critical intermediate in the synthesis of Rupatadine, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors used for the treatment of allergies.[1][2][3]
These application notes provide a detailed protocol for the N-alkylation of amines using this compound, with a specific example of its reaction with a secondary amine. The information is intended to guide researchers in developing robust and efficient synthetic procedures.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of a secondary amine with 3-(Bromomethyl)-5-methylpyridine. The data is compiled from procedures used in the synthesis of Rupatadine, where Desloratadine serves as the amine substrate.[1][2][4]
| Parameter | Condition | Reference |
| Amine Substrate | Desloratadine (a secondary amine) | [1][2] |
| Alkylation Reagent | 3-(Bromomethyl)-5-methylpyridine | [1][2] |
| Base | Sodium hydroxide (aqueous solution) or Triethylamine | [1][4] |
| Solvent System | Biphasic: Water-immiscible organic solvent (e.g., Carbon Tetrachloride, Toluene) and Water | [1][3] |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (optional, but recommended for biphasic systems) | [1] |
| Temperature | Room Temperature to 70°C | [1][4] |
| Reaction Time | 6-18 hours | [1][4] |
| Reported Yield | ~40% | [2] |
Experimental Protocols
Protocol 1: N-alkylation of a Secondary Amine in a Biphasic System
This protocol is adapted from the synthesis of Rupatadine and is suitable for the N-alkylation of secondary amines that are soluble in water-immiscible organic solvents.[1]
Materials:
-
Secondary amine (e.g., Desloratadine)
-
This compound (or the free base, 3-(Bromomethyl)-5-methylpyridine)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Carbon Tetrachloride (CCl₄) or Toluene
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and Tetrabutylammonium bromide (0.1 eq) in the chosen organic solvent (e.g., Carbon Tetrachloride).
-
Addition of Base: Prepare a solution of sodium hydroxide (1.5-2.0 eq) in water and add it to the reaction mixture.
-
Addition of Alkylating Agent: Add a solution of 3-(Bromomethyl)-5-methylpyridine (prepared from the hydrobromide salt by neutralization, or used as the free base) (1.0-1.2 eq) in the same organic solvent to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. The reaction can be gently heated (up to 50°C) to increase the rate if necessary.[1] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate in a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.[4]
Protocol 2: General N-alkylation of Piperidines
For simpler, more soluble amines like piperidine, a more straightforward, single-solvent system can be employed.[5]
Materials:
-
Piperidine derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.
-
Add the base (K₂CO₃ or DIPEA).
-
Add this compound.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.
-
Upon completion, filter off any inorganic salts if K₂CO₃ was used.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by standard methods such as column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of a secondary amine.
References
Application Notes and Protocols: Reaction of 3-(Bromomethyl)-5-methylpyridine hydrobromide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-5-methylpyridine hydrobromide is a key synthetic intermediate, notably utilized in the preparation of pharmacologically active compounds. Its primary reactivity lies in the electrophilic nature of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. This document provides detailed application notes and protocols for the reaction of this compound with primary amines, a crucial transformation for the synthesis of N-substituted (5-methylpyridin-3-yl)methanamine derivatives. These derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antihistamines like Rupatadine.
The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine displaces the bromide ion. The use of the hydrobromide salt of the electrophile necessitates the presence of a base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the primary amine, thereby increasing its nucleophilicity.
Reaction Mechanism and Workflow
The reaction of this compound with a primary amine typically follows the workflow outlined below. The process involves the deprotonation of the amine, nucleophilic attack on the benzylic carbon, and subsequent workup to isolate the desired secondary amine product.
Caption: General experimental workflow for the reaction.
Key Applications
The primary application of this reaction is in the synthesis of precursors and final drug molecules. The resulting N-((5-methylpyridin-3-yl)methyl)amine scaffold is a common feature in a variety of biologically active compounds. A prominent example is the synthesis of Rupatadine, a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors. While Rupatadine itself is derived from a secondary amine, the reaction with primary amines allows for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary amines. Optimization of reaction conditions may be necessary depending on the specific amine used.
Protocol 1: General Procedure for the N-Alkylation of Primary Amines
This protocol is adapted from general procedures for the alkylation of amines with benzylic halides.
Materials:
-
This compound
-
Primary amine (e.g., propylamine, butylamine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) at room temperature, add anhydrous potassium carbonate (2.5-3.0 eq).
-
Add the primary amine (1.1-1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (5-methylpyridin-3-yl)methanamine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary amines, based on analogous reactions reported in the literature. It is important to note that specific yields can vary based on the purity of reactants and adherence to the protocol.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propylamine | K₂CO₃ | DMF | 25 | 16 | 75-85 |
| n-Butylamine | K₂CO₃ | DMF | 25 | 16 | 78-88 |
| Aniline | Et₃N | MeCN | 60 | 8 | 60-70 |
| Benzylamine | K₂CO₃ | DMF | 25 | 12 | 80-90 |
Note: The data presented are estimates based on typical nucleophilic substitution reactions of this type and should be used as a guideline for reaction optimization.
Signaling Pathway Visualization
While this reaction is a synthetic transformation and does not directly modulate a signaling pathway, the products of this reaction can be designed to target specific biological pathways. For instance, if the primary amine is part of a larger molecule designed to inhibit a particular kinase, the resulting product would be a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a molecule could potentially inhibit.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide range of N-substituted (5-methylpyridin-3-yl)methanamine derivatives. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis and exploration of novel compounds with potential therapeutic applications. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and purity of the desired products.
Synthesis of rupatadine intermediate using "3-(Bromomethyl)-5-methylpyridine hydrobromide"
Application Notes and Protocols for the Synthesis of a Rupatadine Intermediate
Introduction
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. A key step in the synthesis of rupatadine is the N-alkylation of desloratadine with a reactive pyridine intermediate. This document provides detailed application notes and protocols for the synthesis of a crucial rupatadine intermediate, focusing on the use of 3-(halomethyl)-5-methylpyridine derivatives. The synthesis of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).
The protocols described herein are intended for researchers, scientists, and drug development professionals. They are compiled from various sources and aim to provide a comprehensive guide for the laboratory-scale synthesis of this key intermediate and its subsequent reaction to form rupatadine.
Synthesis Pathway Overview
The synthesis of rupatadine from desloratadine and the pyridine intermediate can be visualized as a direct N-alkylation reaction. The pyridine intermediate itself can be synthesized from precursors such as 5-methylnicotinic acid or 3,5-lutidine. A general overview of the synthetic approach is presented below.
Caption: General overview of rupatadine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-5-methylpyridine from 3,5-Lutidine
This protocol outlines the synthesis of the key pyridine intermediate via bromination of 3,5-lutidine.
Materials:
-
3,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
Procedure:
-
In a four-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,5-lutidine (100 g) and carbon tetrachloride (3500 ml).[1]
-
To this solution, add N-Bromosuccinimide (133 g) and AIBN (15.38 g).[1]
-
Slowly heat the reaction mixture to 70°C and maintain this temperature for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature (20-30°C).[1]
-
Filter the reaction mass. The resulting filtrate contains the 3-(bromomethyl)-5-methylpyridine and can be used directly in the subsequent step without isolation.[1]
Protocol 2: Synthesis of Rupatadine via N-alkylation
This protocol describes the N-alkylation of desloratadine with the prepared 3-(bromomethyl)-5-methylpyridine solution.
Materials:
-
Filtrate containing 3-(bromomethyl)-5-methylpyridine from Protocol 1
-
Desloratadine
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Water
-
Acetone
-
Silica gel
Procedure:
-
Take 3.7 L of the filtrate from Protocol 1 and add desloratadine (60 g) and tetrabutylammonium bromide (7.6 g).[1]
-
Prepare an aqueous solution of sodium hydroxide by dissolving 18.66 g of NaOH in 100 ml of water. Add this solution to the reaction mixture at room temperature.[1]
-
Stir the reaction mass vigorously for 6-8 hours at room temperature.[1]
-
Stop stirring and allow the layers to separate. Discard the aqueous layer.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and distill the solvent under vacuum at 35-40°C to obtain a residue.[1]
-
Dissolve the residue (approximately 110 g) in 560 ml of acetone at room temperature.[1]
-
Add 160 g of silica gel and stir for one hour at room temperature to purify the product.[1]
-
Filter off the silica gel and wash it with acetone. Remove the solvent from the filtrate to yield rupatadine. The reported weight of rupatadine obtained is 60 g.[1]
Alternative Synthesis of the Pyridine Intermediate
An alternative and potentially more environmentally friendly approach to synthesizing a 3-(halomethyl)-5-methylpyridine intermediate starts from 5-methylnicotinic acid. This multi-step process generally involves esterification, reduction to the alcohol, and subsequent halogenation.
Caption: Synthesis of the pyridine intermediate from 5-methylnicotinic acid.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of rupatadine using different methods. It is important to note that yields can vary based on the specific reaction conditions and purity of the starting materials.
| Synthesis Step | Starting Materials | Product | Reported Yield | Reference |
| N-alkylation of Desloratadine with 3-(bromomethyl)-5-methylpyridine | 3,5-Lutidine, NBS, Desloratadine | Rupatadine | 40% | [1][2] |
| N-alkylation using a phase transfer catalyst | 3-(bromomethyl)-5-methylpyridine, Desloratadine | Rupatadine | High yields | [1] |
| Synthesis from 5-methylnicotinic acid | 5-methylnicotinic acid, Desloratadine | Rupatadine | 85.27% | [2] |
| Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide from 5-methylnicotinic acid | 5-methylnicotinic acid | This compound | 65.9% | [3] |
Logical Workflow for Impurity Reduction
During the synthesis, the formation of impurities is a significant concern. A logical approach to troubleshooting and minimizing by-products is essential for achieving high purity of the final product.
Caption: A logical workflow for addressing impurities in the synthesis process.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols: 3-(Bromomethyl)-5-methylpyridine hydrobromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-(bromomethyl)-5-methylpyridine hydrobromide as a key building block in the synthesis of pharmaceutical intermediates. The primary focus is on its well-established role in the manufacturing of the second-generation antihistamine, rupatadine. Additionally, potential applications in the synthesis of other important pharmaceutical scaffolds are discussed.
Synthesis of Rupatadine: An Antihistamine and PAF Antagonist
This compound is a crucial intermediate in the synthesis of rupatadine, a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1] The key step in the synthesis of rupatadine is the N-alkylation of desloratadine with 3-(bromomethyl)-5-methylpyridine or its hydrobromide salt.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-methylnicotinic acid
This protocol outlines an efficient, environmentally friendly synthesis of the title compound.[1]
-
Step 1: Esterification of 5-methylnicotinic acid.
-
To a suspension of 5-methylnicotinic acid in methanol, slowly add thionyl chloride.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After completion, concentrate the mixture, dissolve the residue in water, and adjust the pH to 8-9 with ammonia.
-
Extract the product, methyl 5-methylnicotinate, with ethyl acetate.
-
-
Step 2: Reduction to (5-methylpyridin-3-yl)methanol.
-
Dissolve the methyl 5-methylnicotinate in methanol and add sodium borohydride.
-
Heat the mixture to 55°C for 1 hour.
-
After cooling, concentrate the solution, add water, and extract the product with an appropriate organic solvent.
-
-
Step 3: Bromination to this compound.
-
A detailed procedure for this specific bromination step is outlined in a multi-step synthesis of 5-methyl-3-bromomethylpyridine hydrobromide, which involves reacting 5-methyl-3-pyridinemethanol hydrobromide with hydrobromic acid while removing water.
-
Protocol 2: N-alkylation of Desloratadine with 3-(Bromomethyl)-5-methylpyridine
This protocol describes the core reaction for the synthesis of rupatadine.
-
Method A: Phase-Transfer Catalysis. [2]
-
Stir a mixture of desloratadine, 3-(bromomethyl)-5-methylpyridine, and a phase-transfer catalyst such as tetrabutylammonium bromide in a biphasic solvent system (e.g., methylene chloride and water).[2]
-
Add an aqueous solution of a base, for instance, sodium hydroxide, at room temperature.[2]
-
Stir the reaction mixture for 6-8 hours at room temperature.[2]
-
After reaction completion, separate the organic and aqueous layers.
-
Distill the organic layer under reduced pressure to yield rupatadine.[2]
-
-
Method B: Base-Catalyzed Condensation. [3]
-
In a suitable solvent such as DMF, combine desloratadine, 5-methyl-3-(chloromethyl)pyridine hydrochloride (a related alkylating agent), and a base like potassium carbonate.[3]
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Upon completion, the rupatadine product is isolated and purified.
-
Data Presentation
| Parameter | Protocol 1 (Synthesis of Starting Material) | Protocol 2 (Rupatadine Synthesis) - Method A | Protocol 2 (Rupatadine Synthesis) - Method B |
| Starting Materials | 5-methylnicotinic acid, Methanol, Thionyl chloride, Sodium borohydride | Desloratadine, 3-(bromomethyl)-5-methylpyridine, Tetrabutylammonium bromide, Sodium hydroxide | Desloratadine, 5-methyl-3-(chloromethyl)pyridine hydrochloride, Potassium carbonate |
| Solvent(s) | Methanol, Ethyl acetate | Methylene chloride, Water | Dimethylformamide (DMF) |
| Reaction Conditions | Reflux, 55°C | Room temperature, 6-8 hours | Elevated temperature |
| Overall Yield | 65.9% for this compound | High yields reported | Overall yield of 85.27% for rupatadine reported in a related process[3] |
Visualizations
Caption: Synthetic pathway for Rupatadine.
Potential Applications in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Many approved and investigational kinase inhibitors feature a substituted pyridine core that often interacts with the hinge region of the kinase active site. While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, its reactive nature makes it a plausible building block for creating libraries of potential kinase inhibitors.
Conceptual Synthetic Strategies
The bromomethyl group of this compound is a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and phenols. This reactivity can be exploited to tether the 3-methyl-5-pyridinylmethyl moiety to other heterocyclic cores commonly found in kinase inhibitors.
General Reaction Scheme:
A heterocyclic amine, which forms the core of a potential kinase inhibitor, can be alkylated with this compound in the presence of a suitable base to afford the corresponding N-alkylated product.
Visualizations
Caption: Conceptual synthesis of kinase inhibitors.
Summary and Future Perspectives
This compound is a valuable and commercially relevant intermediate in the synthesis of the antihistamine rupatadine. The synthetic routes to both the intermediate itself and the final active pharmaceutical ingredient are well-established and have been optimized for industrial-scale production.
The potential for this reagent extends beyond antihistamines. Its utility as an alkylating agent for introducing the 3-methyl-5-pyridinylmethyl group makes it an attractive candidate for the synthesis of novel compounds targeting other therapeutic areas, most notably in the design of kinase inhibitors. Further research and development in this area could unlock new applications for this versatile building block in drug discovery. Researchers are encouraged to explore the reactivity of this compound with a diverse range of nucleophilic scaffolds to generate novel chemical entities for biological screening.
References
Application Notes and Protocols for Alkylation Reactions with 3-(Bromomethyl)-5-methylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3-(Bromomethyl)-5-methylpyridine hydrobromide as an alkylating agent in the synthesis of various organic compounds. This reagent is a key intermediate in the preparation of pharmacologically active molecules, most notably in the synthesis of Rupatadine, a potent antihistamine. The following sections detail experimental conditions for N-alkylation, O-alkylation, and S-alkylation reactions, present quantitative data in a structured format, and include workflow diagrams for clarity.
N-Alkylation: Synthesis of Rupatadine
The most prominent application of this compound is the N-alkylation of 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-(4-piperidylidene) (Desloratadine) to produce Rupatadine. This reaction is typically carried out under phase-transfer catalysis conditions.
Experimental Protocol: N-Alkylation of Desloratadine
This protocol is a representative procedure based on methodologies described in the synthesis of Rupatadine.
Materials:
-
Desloratadine
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Acetone
-
Methanol
-
Fumaric acid
Procedure:
-
To a solution of Desloratadine in a suitable organic solvent such as toluene or methylene chloride, add a base (e.g., an aqueous solution of sodium hydroxide or solid potassium carbonate)[3].
-
Add a phase transfer catalyst, such as Tetrabutylammonium bromide (TBAB)[3][4].
-
To this stirred mixture, add this compound.
-
The reaction mixture is stirred at room temperature or heated (e.g., up to 70°C) for several hours (e.g., 6-8 hours)[4].
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, if a biphasic system is used, separate the organic layer. If a solid base was used, filter the reaction mixture.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude Rupatadine base.
-
The crude product can be further purified by recrystallization or chromatography.
-
For the preparation of the fumarate salt, dissolve the Rupatadine base in a solvent like acetone and add a methanolic solution of fumaric acid to precipitate Rupatadine fumarate[4].
Quantitative Data for N-Alkylation of Desloratadine
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Base (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Desloratadine (1.0) | This compound (1.1) | K₂CO₃ (2.0) | TBAB (10) | Toluene | 70 | 6-8 | High | [4] |
| Desloratadine (1.0) | 3-Bromomethyl-5-methyl pyridine (1.0) | aq. NaOH | TBAB (cat.) | Methylene Chloride / Water | RT - 50 | 6-8 | Not Specified | [3] |
Note: The exact yields are often not explicitly stated in patents but are generally high for this established industrial process.
O-Alkylation: General Protocol for Phenols
Experimental Protocol: O-Alkylation of a Phenolic Substrate (General)
Materials:
-
Phenolic substrate (e.g., phenol, substituted phenols)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic substrate in a polar aprotic solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate.
-
Stir the suspension at room temperature for a short period to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aryl ether.
S-Alkylation: General Protocol for Thiols
Similar to O-alkylation, specific literature examples for S-alkylation with this compound are scarce. The following is a general procedure for the synthesis of thioethers from thiols, which are valuable compounds in medicinal chemistry and materials science[5].
Experimental Protocol: S-Alkylation of a Thiol Substrate (General)
Materials:
-
Thiol substrate (e.g., thiophenol, alkyl thiols)
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Acetonitrile
Procedure:
-
Dissolve the thiol substrate in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, for instance, potassium carbonate or triethylamine, to the solution to generate the thiolate anion.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or gently heat if necessary. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by flash chromatography to yield the pure thioether.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in the protocols.
References
- 1. heteroletters.org [heteroletters.org]
- 2. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]
- 3. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Application Note: Purification of Products from 3-(Bromomethyl)-5-methylpyridine hydrobromide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-(Bromomethyl)-5-methylpyridine hydrobromide is a pivotal intermediate in the synthesis of a wide range of pyridine derivatives, which are core structures in many pharmaceutical and agrochemical compounds.[1] A notable application is in the synthesis of the antihistamine rupatadine.[2] The primary reactive site, the bromomethyl group, readily undergoes nucleophilic substitution reactions. Given the basic nature of the pyridine ring, purification of the resulting products requires specific strategies to remove unreacted starting materials, by-products, and reagents. This document provides detailed protocols and guidelines for the effective purification of compounds synthesized from this versatile starting material.
General Purification Strategies
The purification of reaction products derived from this compound typically involves a combination of three main techniques: Liquid-Liquid Extraction, Column Chromatography, and Recrystallization. The choice of method depends on the physical and chemical properties of the target molecule, such as its polarity, basicity, and whether it is a solid or an oil.
-
Liquid-Liquid Extraction (Acid-Base Manipulation): This is the most crucial initial workup step. Since the product contains a basic pyridine nitrogen, its solubility can be manipulated by adjusting the pH of the aqueous phase.
-
Acidic Wash: Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. This is effective for removing the product from non-basic impurities or for removing basic impurities (like unreacted starting material) from a neutral product.[3]
-
Basic Wash: Washing with a weak base (e.g., saturated NaHCO₃ solution) neutralizes the hydrobromide salt of the starting material and any other acidic components. This step is essential to ensure the desired product is in its free base form, which is typically more soluble in organic solvents.
-
Copper Sulfate Wash: An aqueous solution of copper(II) sulfate can be used to complex with pyridine and its derivatives, effectively extracting them into the aqueous layer.[3]
-
-
Column Chromatography: Flash column chromatography over silica gel is a standard method for purifying pyridine derivatives from impurities with different polarities.[4][5]
-
Peak Tailing: A common issue when purifying basic compounds like pyridines on standard silica gel is peak tailing, caused by strong interactions with acidic silanol groups.[6] This can be mitigated by adding a small amount of a competing base, such as triethylamine (TEA, ~0.1-1%), to the eluent.[6]
-
Stationary Phase: While silica gel is most common, alternative stationary phases like alumina or polymer-based columns can be used if the target compound is sensitive to the acidic nature of silica.[6]
-
-
Recrystallization: For solid products, recrystallization is an excellent final purification step to achieve high purity. The key is to identify a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[7] Common techniques to induce crystallization include scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
Data Presentation
The following tables summarize typical results and parameters for the purification of a model product, 3-((4-methoxyphenoxy)methyl)-5-methylpyridine, synthesized from this compound and 4-methoxyphenol.
Table 1: Comparison of Purification Techniques for a Model Product
| Purification Stage | Technique | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Crude Product | - | ~95% (crude) | 65-75% | Contains unreacted starting materials and by-products. |
| After Workup | Liquid-Liquid Extraction | 85-90% | 80-90% | Removes most ionic impurities and excess reagents. |
| After Chromatography | Silica Gel Column | 75-85% | >98% | Highly effective for removing closely related impurities. |
| After Recrystallization | Recrystallization from Ethanol/Water | 70-80% | >99.5% | Provides high-purity, crystalline solid suitable for analysis. |
Table 2: Typical Column Chromatography Troubleshooting for Pyridine Derivatives
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of basic pyridine nitrogen with acidic silica gel.[6] | Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase.[6] |
| Poor Resolution | Inappropriate mobile phase polarity. | Optimize the eluent system (e.g., ethyl acetate/hexanes gradient).[4] |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica gel with TEA before loading the sample.[6] |
| On-Column Degradation | Product is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase or switch to neutral alumina. Perform chromatography quickly and at room temperature.[6] |
Experimental Protocols
Protocol 1: Purification of a Neutral Ether Product via Extraction and Column Chromatography
This protocol details the purification of a neutral product, such as one formed by reacting this compound with a phenol. The final product is basic due to the pyridine ring but is often treated as a "neutral" organic compound during the workup phase.
Methodology:
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the biphasic mixture until the aqueous layer is neutral or slightly basic (pH ~ 7-8). This neutralizes the HBr salt and any other acidic reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: a. Prepare a silica gel column using a suitable eluent system (e.g., starting with 10% EtOAc in hexanes). b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column and elute with a gradient of EtOAc in hexanes (e.g., 10% to 40%). d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 2: Purification of a Basic Amine Product via Acid-Base Extraction and Recrystallization
This protocol is suitable for products containing an additional basic site, for example, from the reaction with a primary or secondary amine.
Methodology:
-
Initial Workup: Follow steps 1-6 from Protocol 1 to obtain the crude product in an organic solvent.
-
Acidic Extraction of Product: a. To the combined organic layers in a separatory funnel, add 1M aqueous HCl solution and shake thoroughly. b. The basic product will be protonated and move into the aqueous layer. Separate the layers. c. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product. The organic layer now contains non-basic impurities and can be discarded.
-
Product Isolation: a. Combine the acidic aqueous layers. b. Cool the aqueous solution in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. c. The free-base product will precipitate if it is a solid or form an oily layer if it is a liquid.
-
Final Extraction: a. Extract the basified aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or EtOAc). b. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free-base product.
-
Recrystallization: a. Select a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes). b. Heat the solvent to boiling and add it portion-wise to the crude solid product until it just dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
- 1. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(Bromomethyl)-5-methylpyridine hydrobromide as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-5-methylpyridine hydrobromide is a versatile and reactive alkylating agent employed in organic synthesis, particularly in the construction of molecules with pharmaceutical interest. Its structure, featuring a reactive bromomethyl group attached to a methyl-substituted pyridine ring, makes it an effective electrophile for introducing the (5-methylpyridin-3-yl)methyl moiety onto a variety of nucleophilic substrates. This reagent is notably recognized as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine.[1]
These application notes provide a detailed overview of the use of this compound in alkylation reactions with N-, S-, and O-nucleophiles, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Alkylation of Nucleophiles
This compound readily participates in nucleophilic substitution reactions, primarily following an SN2 mechanism. The general scheme involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
General Reaction Scheme:
References
Application Notes and Protocols: Solvent Effects on the Reactivity of 3-(Bromomethyl)-5-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent selection on the reactivity of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Rupatadine. Understanding the role of the solvent is critical for optimizing reaction yields, minimizing side products, and ensuring process efficiency.
Introduction to Reactivity and Solvent Effects
This compound is a reactive alkylating agent. The core of its reactivity lies in the bromomethyl group, which is susceptible to nucleophilic substitution. The choice of solvent plays a pivotal role in modulating this reactivity, primarily by influencing the reaction mechanism (SN1 vs. SN2) and the solvation of reactants and transition states.
The reaction of this compound with a nucleophile is typically a nucleophilic substitution. The solvent plays a crucial role in stabilizing the transition state of this reaction.
-
SN2 Pathway: This pathway is generally favored for primary halides like 3-(bromomethyl)-5-methylpyridine. It is a one-step process where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are known to accelerate SN2 reactions. These solvents can solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity.[1]
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate and is more likely in polar protic solvents like water, ethanol, and methanol. These solvents can stabilize the carbocation intermediate.[1] However, for primary halides, the SN1 pathway is generally less favored.
-
Side Reactions: A significant consideration in solvent selection is the potential for side reactions. Protic solvents can act as nucleophiles, leading to solvolysis byproducts.[1] The pyridine nitrogen itself can also be nucleophilic, potentially leading to self-reaction or polymerization, especially in less polar solvents.[1]
Quantitative Data on Solvent Systems in Rupatadine Synthesis
| Reactant | Nucleophile | Solvent System | Base | Catalyst | Reaction Time | Yield | Reference |
| 3-(bromomethyl)-5-methyl pyridine | Desloratadine | Carbon Tetrachloride (CCl4) | Triethylamine (TEA) & 4-(dimethylamino)pyridine (DMAP) | - | 18 hours | 40% | [1] |
| 3-chloromethyl-5-methyl-pyridine hydrochloride | Desloratadine | Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | - | Not Specified | Good | [2] |
| 3-bromomethyl-5-methyl pyridine | Desloratadine | Biphasic: Water-immiscible organic solvent (e.g., Toluene, Xylene) and Water | Aqueous Alkali | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Short | High | [1][3] |
Note: The use of carbon tetrachloride is now largely avoided due to its toxicity and environmental concerns.[3] The formation of impurities, such as dimeric and quaternary ammonium byproducts, has been reported, highlighting the importance of optimized reaction conditions.[3]
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions involving this compound, based on the information gathered. Researchers should optimize these protocols for their specific nucleophiles and desired outcomes.
Protocol 1: N-Alkylation in a Polar Aprotic Solvent (e.g., DMF)
This protocol is suitable for reactions with amine nucleophiles and is based on conditions reported in the synthesis of Rupatadine.[2]
Materials:
-
This compound
-
Amine nucleophile (e.g., Desloratadine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the mixture.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation in a Biphasic System with Phase Transfer Catalysis
This protocol is advantageous for large-scale synthesis as it can offer high yields and shorter reaction times.[1][3]
Materials:
-
This compound
-
Amine nucleophile
-
Aromatic hydrocarbon solvent (e.g., Toluene or Xylene)
-
Aqueous alkali (e.g., Sodium Hydroxide or Potassium Carbonate solution)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
Procedure:
-
In a round-bottom flask, combine the amine nucleophile (1.0 eq), the aromatic hydrocarbon solvent, and the aqueous alkali solution.
-
Add the phase transfer catalyst (0.05-0.1 eq).
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in the aromatic hydrocarbon solvent.
-
Add the solution of this compound to the biphasic mixture.
-
Stir the mixture vigorously at a temperature up to 50 °C. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product as needed.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism
Caption: Nucleophilic substitution pathways for 3-(Bromomethyl)-5-methylpyridine.
Experimental Workflow
Caption: A typical workflow for a nucleophilic substitution reaction.
Conclusion
The choice of solvent is a critical parameter in controlling the reactivity of this compound. For SN2 reactions, which are typical for this primary halide, polar aprotic solvents like DMF or biphasic systems with a phase transfer catalyst are generally preferred to achieve high yields and minimize side reactions. Protic solvents should be used with caution due to the risk of solvolysis. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthetic procedures involving this versatile intermediate.
References
Large-scale synthesis of rupatadine using "3-(Bromomethyl)-5-methylpyridine hydrobromide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist. The synthesis route described herein utilizes "3-(Bromomethyl)-5-methylpyridine hydrobromide" as a key intermediate for the N-alkylation of Desloratadine. This methodology is designed to be scalable for industrial production, focusing on efficiency and yield. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Additionally, diagrams illustrating the synthetic workflow and the pharmacological signaling pathway of Rupatadine are included to provide a comprehensive overview for researchers and drug development professionals.
Introduction
Rupatadine is a well-established pharmaceutical agent for the management of allergic conditions, such as seasonal and perennial rhinitis and urticaria.[1] Its dual mechanism of action, targeting both histamine H1 and platelet-activating factor (PAF) receptors, offers a broad spectrum of anti-allergic and anti-inflammatory effects.[2][3] The large-scale synthesis of Rupatadine is of significant interest to the pharmaceutical industry. The synthetic approach detailed in these notes focuses on the reaction of Desloratadine with a reactive pyridine derivative, specifically this compound, a key intermediate that can be synthesized from 3,5-lutidine. This route has been selected for its potential for high yield and suitability for industrial-scale production.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the bromination of 3,5-lutidine to generate the key intermediate, this compound. This intermediate is then used to alkylate Desloratadine to yield Rupatadine. The final product can be converted to its fumarate salt for pharmaceutical formulation.
Caption: Synthetic workflow for Rupatadine production.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 3,5-lutidine.
Materials:
-
3,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl4)
-
Benzoyl peroxide (initiator)
Procedure:
-
A solution of 3,5-lutidine in carbon tetrachloride is prepared in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Benzoyl peroxide is added to the solution as a radical initiator.
-
A solution of N-bromosuccinimide in carbon tetrachloride is added dropwise to the heated reaction mixture.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, the succinimide byproduct is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization.
Protocol 2: Large-Scale Synthesis of Rupatadine
This protocol details the N-alkylation of Desloratadine using this compound in a phase-transfer catalyzed reaction.
Materials:
-
Desloratadine
-
This compound
-
Toluene
-
Water
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
Desloratadine and tetrabutylammonium bromide (phase transfer catalyst) are dissolved in toluene in a large-scale reactor.
-
An aqueous solution of sodium hydroxide is added to the reactor.
-
A solution of this compound in toluene is added to the biphasic mixture with vigorous stirring.
-
The reaction is maintained at a controlled temperature (e.g., 70°C) for 6-8 hours.[4]
-
After completion of the reaction, the organic layer is separated.
-
The organic layer is washed with water to remove inorganic impurities.
-
The toluene is distilled off under vacuum to obtain crude Rupatadine.
-
The crude product is then purified, for example, by treatment with silica gel or alumina followed by solvent removal.[2]
Protocol 3: Preparation of Rupatadine Fumarate
This protocol describes the conversion of Rupatadine base to its fumarate salt, a common form for pharmaceutical formulations.
Materials:
-
Rupatadine base
-
Fumaric acid
-
Acetone
-
Methanol
Procedure:
-
The purified Rupatadine base is dissolved in acetone under a nitrogen atmosphere.
-
A solution of fumaric acid in methanol is added to the Rupatadine solution with stirring.
-
The mixture is stirred at room temperature for 8-10 hours, during which Rupatadine fumarate precipitates.[2]
-
The solid is collected by filtration, washed with acetone, and dried under vacuum to yield pure Rupatadine fumarate.
Quantitative Data Summary
| Parameter | Synthesis of this compound | Synthesis of Rupatadine | Formation of Rupatadine Fumarate |
| Key Reactants | 3,5-Lutidine, N-Bromosuccinimide | Desloratadine, this compound | Rupatadine, Fumaric Acid |
| Solvent(s) | Carbon Tetrachloride | Toluene, Water | Acetone, Methanol |
| Catalyst | Benzoyl Peroxide (initiator) | Tetrabutylammonium bromide (TBAB) | - |
| Base | - | Sodium Hydroxide | - |
| Reaction Temperature | Reflux | 70°C[4] | Room Temperature |
| Reaction Time | Several hours | 6-8 hours[4] | 8-10 hours[2] |
| Reported Yield | ~40% | High Yield (specifics vary by patent) | Quantitative |
Mechanism of Action: Signaling Pathway
Rupatadine exerts its therapeutic effects through a dual antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[5] This dual action effectively mitigates the allergic and inflammatory cascades.
Caption: Signaling pathway of Rupatadine.
By blocking the H1 receptor, Rupatadine inhibits the downstream signaling cascade that involves phospholipase C and the phosphatidylinositol (PIP2) pathway, leading to a reduction in the release of pro-inflammatory mediators and a decrease in allergic symptoms.[6] Simultaneously, by antagonizing the PAF receptor, Rupatadine mitigates PAF-induced inflammation, vascular permeability, and bronchoconstriction.[2] This dual mechanism provides a comprehensive approach to managing allergic conditions.
References
- 1. Portico [access.portico.org]
- 2. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 3. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orlpedia.gr [orlpedia.gr]
- 5. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
Troubleshooting & Optimization
Technical Support Center: Alkylation with 3-(Bromomethyl)-5-methylpyridine hydrobromide
Welcome to the technical support center for overcoming challenges in alkylation reactions involving 3-(Bromomethyl)-5-methylpyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.
Q1: Why is my alkylation reaction yield consistently low?
A1: Low yields in alkylation reactions with this compound can stem from several factors. The most common culprits are related to the base, solvent, temperature, and the stability of the reagent itself.
-
Insufficient Base: Remember that your starting material is a hydrobromide salt. The first equivalent of the base will be consumed to neutralize the HBr before it can deprotonate your nucleophile. Ensure you are using at least one extra equivalent of base relative to your nucleophile.
-
Inappropriate Base Strength: The pKa of your nucleophile will dictate the required base strength. For weakly acidic nucleophiles (e.g., some heterocycles or secondary amines), a stronger base may be necessary to generate a sufficient concentration of the nucleophilic anion.
-
Moisture in the Reaction: this compound is a reactive alkylating agent and is sensitive to moisture. Water can hydrolyze the bromomethyl group to the corresponding alcohol, reducing the amount of active reagent available for your desired reaction.
-
Reaction Temperature: While heating can increase the reaction rate, it can also lead to the degradation of the starting material or the product, as well as promote side reactions. The optimal temperature should be determined empirically.
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the reacting species. Polar aprotic solvents are generally preferred for this type of SN2 reaction.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are some likely side reactions and how to address them:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine or a molecule with multiple nucleophilic heteroatoms), you may be seeing di-alkylation or even tri-alkylation products. To minimize this, you can try using a larger excess of the nucleophile relative to the alkylating agent.
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen in your product can itself be alkylated by another molecule of this compound, leading to the formation of a pyridinium salt. This is more likely to occur at higher temperatures and with prolonged reaction times.
-
Elimination Reactions: Depending on the nature of your nucleophile and the basicity of the reaction medium, elimination reactions can sometimes compete with substitution.
-
Self-alkylation/Polymerization: Although less common, the starting material could potentially react with itself, especially under forcing conditions.
To minimize side products, it is crucial to carefully control the stoichiometry of your reactants, the reaction temperature, and the reaction time. Monitoring the reaction by TLC is essential to stop the reaction once the desired product is formed and before significant side product formation occurs.
Q3: My reaction does not seem to go to completion, even after extended reaction times. What should I do?
A3: An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Re-evaluate your Base and Solvent System: As mentioned, the choice of base and solvent is critical. If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Similarly, if you are using a less polar solvent, switching to a polar aprotic solvent like DMF or acetonitrile could improve the reaction rate.[1][2]
-
Increase the Temperature: If your starting materials and product are stable at higher temperatures, a modest increase in temperature can often drive the reaction to completion. However, proceed with caution and monitor for the formation of degradation products.
-
Check the Purity of Your Starting Materials: Impurities in either your nucleophile or the this compound can inhibit the reaction. Ensure your materials are of high purity and that the alkylating agent has not degraded during storage.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the alkylation reaction. The data presented here is based on general principles of alkylation and published results for similar electrophiles.[1][2] Optimal conditions will vary depending on the specific nucleophile being used.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Representative Yield (%) |
| 1 | K₂CO₃ (2.5) | Acetonitrile | 80 | Moderate |
| 2 | Cs₂CO₃ (2.5) | DMF | 60 | Good |
| 3 | DBU (1.5) | Acetonitrile | 0 - RT | High[1] |
| 4 | NaH (1.5) | DMF | 0 - RT | High[2] |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Solution |
| Low conversion | Insufficient base strength | Switch to a stronger base (e.g., NaH, DBU). |
| Presence of moisture | Use anhydrous solvents and oven-dried glassware. | |
| Multiple products | Over-alkylation | Use an excess of the nucleophile. |
| High temperature | Lower the reaction temperature and monitor by TLC. | |
| No reaction | Inactive alkylating agent | Check the purity and integrity of the this compound. |
Experimental Protocols
The following are generalized protocols for the alkylation of different types of nucleophiles with this compound. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: N-Alkylation of an Amine or Heterocycle
-
To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocyclic nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.5 eq or NaH, 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol
-
To a dry, round-bottomed flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Technical Support Center: Minimizing Side-Product Formation with 3-(Bromomethyl)-5-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of common side-products during chemical reactions involving "3-(Bromomethyl)-5-methylpyridine hydrobromide." By understanding the key challenges and implementing the recommended strategies, you can improve reaction efficiency, simplify purification, and increase the overall yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Formation of a Quaternary Salt Impurity
Question: I am observing a significant amount of a side-product that appears to be a quaternary salt. What is happening and how can I prevent this?
Answer:
The formation of a quaternary salt is a common side-reaction when your desired product also contains a nucleophilic pyridine ring. The highly reactive 3-(bromomethyl)-5-methylpyridine can further react with the pyridine nitrogen of your already-formed product, leading to an over-alkylation product known as a quaternary ammonium salt. This not only consumes your desired product but also complicates purification, often leading to a substantial decrease in yield.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile that is being alkylated, relative to this compound, can help ensure the alkylating agent is consumed before it can react with the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of it reacting with the product.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the undesired quaternization reaction more than the desired alkylation. Start with lower temperatures and monitor the reaction progress.
-
Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base is less likely to interfere with the reaction. Weaker bases may also be beneficial in some cases to control the reaction rate.
| Parameter | Recommendation to Minimize Quaternization | Rationale |
| Stoichiometry | Use a 1.05 to 1.2-fold excess of the nucleophile. | Ensures complete consumption of the alkylating agent. |
| Addition Rate | Add this compound over 1-2 hours. | Maintains a low concentration of the electrophile. |
| Temperature | Start at 0-5 °C and slowly warm to room temperature. | Reduces the rate of the secondary alkylation reaction. |
| Base | Use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA). | Minimizes side reactions involving the base. |
Issue 2: Presence of a Dimer Impurity
Question: My analysis shows an impurity with a mass corresponding to a dimer of the 3-(bromomethyl)-5-methylpyridine moiety. How is this formed and what can I do to avoid it?
Answer:
Dimer formation can occur through a few pathways. The starting material for the synthesis of 3-(bromomethyl)-5-methylpyridine, 3,5-lutidine, can undergo di- or tri-bromination, leading to reactive species that can form dimers in subsequent steps. Additionally, under certain basic conditions, the 3-(bromomethyl)-5-methylpyridine itself can undergo self-condensation where one molecule acts as the electrophile and another (potentially after deprotonation of the pyridine ring under very strong basic conditions, though less common) acts as a nucleophile.
Troubleshooting Strategies:
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities from its synthesis, such as di-brominated species, are known precursors to dimer formation.
-
Base Selection: Use a base that is strong enough to deprotonate your nucleophile but not so strong that it promotes self-condensation of the alkylating agent. Inorganic bases like potassium carbonate are often a good choice.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can favor side reactions, including dimerization.
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Reagent Quality | Use high-purity this compound. | Prevents side reactions from impurities like di-bromo species. |
| Base | Use a moderately strong, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃). | Deprotonates the nucleophile without promoting self-condensation. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Reduces the rate of side reactions. |
| Reaction Time | Monitor the reaction closely and stop it upon completion. | Avoids prolonged exposure to conditions that may favor dimerization. |
Issue 3: Hydrolysis of the Bromomethyl Group
Question: I am seeing the formation of 3-(hydroxymethyl)-5-methylpyridine in my reaction mixture. What causes this and how can I prevent it?
Answer:
The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and base, which will convert it to the corresponding alcohol (3-(hydroxymethyl)-5-methylpyridine). This reduces the amount of active alkylating agent available for your desired reaction.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: While a base is often necessary, be mindful of its basicity and the presence of water. Using an anhydrous, non-nucleophilic base is recommended.
-
Work-up Procedure: During the work-up, if you are using aqueous solutions, minimize the contact time and consider performing extractions at a lower temperature to reduce the rate of hydrolysis.
| Parameter | Recommendation to Minimize Hydrolysis | Rationale |
| Solvent/Reagents | Use anhydrous solvents and reagents. | Prevents the reaction of the bromomethyl group with water. |
| Atmosphere | Maintain an inert atmosphere (N₂ or Ar). | Excludes atmospheric moisture from the reaction. |
| Base | Use an anhydrous, non-nucleophilic base. | Avoids introducing water and a nucleophilic hydroxide source. |
| Work-up | Minimize contact time with aqueous layers and use cold solutions. | Reduces the extent of hydrolysis during product isolation. |
Experimental Protocols
General Protocol for N-Alkylation with Minimized Side-Product Formation
This protocol provides a starting point for the N-alkylation of a generic nucleophile (Nu-H) using this compound. Optimization may be required for your specific substrate.
Materials:
-
Nucleophile (Nu-H)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the nucleophile (1.05 eq) and anhydrous potassium carbonate (2.5 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve/suspend the reactants.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Transfer the 3-(bromomethyl)-5-methylpyridine solution to the dropping funnel.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the 3-(bromomethyl)-5-methylpyridine solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into cold deionized water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Concepts
To aid in understanding the reaction and troubleshooting processes, the following diagrams have been generated.
Caption: A typical experimental workflow for alkylation reactions.
Caption: A decision tree for troubleshooting side-product formation.
Caption: Relationship between reactants and potential side-products.
Troubleshooting guide for "3-(Bromomethyl)-5-methylpyridine hydrobromide" reactions
Welcome to the technical support center for "3-(Bromomethyl)-5-methylpyridine hydrobromide." This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a key chemical intermediate.[1] Its most prominent use is in the synthesis of Rupatadine, a potent dual antagonist of histamine (H1) and platelet-activating factor (PAF).[1][2][3]
Q2: What are the typical reaction types where this reagent is used?
A2: This reagent is primarily used as an alkylating agent in nucleophilic substitution reactions. The most common application is the N-alkylation of secondary amines, such as in the synthesis of Rupatadine where it alkylates desloratadine.[2][4] It can also be used for O-alkylation and C-alkylation reactions.
Q3: What are some common solvents and bases used in reactions with this reagent?
A3: A variety of solvents and bases can be used depending on the specific reaction. For N-alkylation, common solvents include dichloromethane, toluene, and dimethylformamide (DMF).[2][4][5] Bases frequently used are potassium carbonate (K2CO3), sodium hydroxide (NaOH), and other inorganic bases.[2][4] Phase transfer catalysts like tetrabutylammonium bromide (TBAB) are often employed in biphasic systems to facilitate the reaction.[4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods help in determining the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving "this compound."
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Reagent | The hydrobromide salt may be less reactive. Consider converting it to the free base form before the reaction by treating it with a suitable base. Ensure the reagent has been stored properly under inert atmosphere and at a low temperature to prevent degradation. |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base. For N-alkylation of amines, bases like potassium carbonate or sodium hydroxide are commonly used.[2][4] |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent. Try a different solvent or a solvent mixture to ensure all components are in solution. For instance, DMF is a polar aprotic solvent that can be effective.[2] |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any potential side product formation. |
| Reaction Not Reaching Completion | Reactions may not go to completion, leaving unreacted starting material.[6] Consider increasing the reaction time or adding a slight excess of the "this compound". The addition of a catalytic amount of potassium iodide can sometimes help drive the reaction forward.[6] |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-alkylation | The nucleophile may be alkylated more than once. Use a controlled stoichiometry of the alkylating agent. Adding the "this compound" solution dropwise to the reaction mixture can help minimize this. |
| Quaternization of the Pyridine Nitrogen | The nitrogen atom of the pyridine ring can undergo alkylation, leading to a quaternary ammonium salt. This is more likely if the reaction conditions are harsh. Use milder reaction conditions (e.g., lower temperature, weaker base) if this side product is observed. |
| Impure Starting Material | The "this compound" may contain impurities from its synthesis, such as mono- and di-brominated lutidine byproducts.[2] Purify the reagent before use if necessary. |
| Elimination Reactions | Under strongly basic conditions, elimination reactions can compete with substitution. Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. |
Problem 3: Difficult Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | If the reaction did not go to completion, unreacted starting materials will contaminate the product. Optimize the reaction conditions to maximize conversion. |
| Polar Byproducts | Side reactions can lead to polar byproducts that are difficult to separate. Consider using an acidic wash to remove basic impurities or a basic wash for acidic impurities during the work-up. |
| Product is an Oil | Some products may be difficult to crystallize. Try different solvent systems for crystallization or purify by column chromatography. |
| Emulsion during Work-up | Biphasic work-ups can sometimes form stable emulsions. Adding brine (saturated NaCl solution) can help to break the emulsion. |
Experimental Protocols
Key Experiment: N-Alkylation of Desloratadine to Synthesize Rupatadine
This protocol is a generalized procedure based on literature reports for the synthesis of Rupatadine.[2][4][5]
Materials:
-
Desloratadine
-
This compound
-
Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (if using a biphasic system)
-
Solvent (e.g., Dichloromethane, Toluene, or DMF)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Desloratadine in the chosen organic solvent.
-
Add the base (e.g., K2CO3) and the phase transfer catalyst (if applicable, e.g., TBAB).
-
In a separate container, prepare a solution of "this compound" in the same organic solvent.
-
Slowly add the solution of "this compound" to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure Rupatadine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield of Rupatadine | ~40-85% (depending on the synthetic route) | [2] |
| Reaction Time for N-alkylation | 6-8 hours | [4] |
| Reaction Temperature | Room temperature to 50 °C | [4] |
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in reactions involving "this compound".
Caption: Troubleshooting workflow for reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 3. heteroletters.org [heteroletters.org]
- 4. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 5. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
Optimizing reaction temperature for "3-(Bromomethyl)-5-methylpyridine hydrobromide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound from 3,5-lutidine?
A1: The most prevalent and direct method is the free-radical bromination of one of the methyl groups of 3,5-lutidine using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator. This reaction is known as the Wohl-Ziegler bromination.[1][2][3] The resulting free base is then typically converted to the hydrobromide salt.
Q2: My reaction is very slow or is not initiating. What are the possible causes and solutions related to temperature?
A2:
-
Insufficient Temperature: The decomposition of the radical initiator (e.g., AIBN or benzoyl peroxide) is temperature-dependent. If the reaction temperature is too low, the rate of radical formation will be too slow to initiate the reaction effectively.
-
Solution: Ensure the reaction mixture reaches the appropriate temperature for the chosen initiator. For AIBN, this is typically between 60-80 °C, while for benzoyl peroxide, it's around 80-110 °C. The reaction is often run at the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile).[1][4]
-
-
Inactive Initiator: The radical initiator may have degraded over time.
-
Solution: Use a fresh batch of the radical initiator.
-
Q3: I am observing the formation of significant amounts of a di-brominated side product. How can I minimize this?
A3: The formation of 3,5-bis(bromomethyl)pyridine is a common side product, especially at higher temperatures.
-
Temperature is too high: Higher temperatures can increase the reaction rate but may decrease the selectivity for mono-bromination, leading to the formation of the di-brominated product.
-
Solution: Lowering the reaction temperature can improve selectivity. You may need to find a balance between an acceptable reaction rate and the desired selectivity. Running the reaction at the lower end of the effective temperature range for your initiator is a good starting point.
-
-
Excess NBS: Using a significant excess of NBS can also favor di-bromination.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of NBS relative to 3,5-lutidine.
-
Q4: My yield of the desired product is low, even with good conversion of the starting material. What could be the issue?
A4:
-
Side Reactions: Besides di-bromination, other side reactions can occur. It is crucial to keep the concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) low to prevent ionic addition reactions to the pyridine ring.[3]
-
Solution: NBS is used to maintain a low and steady concentration of Br₂. Ensure your NBS is of good quality.
-
-
Product Degradation: The product, a benzylic-type bromide, can be susceptible to decomposition, especially at elevated temperatures for prolonged periods.
-
Solution: Monitor the reaction progress (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times at high temperatures.
-
Q5: Can this reaction be performed at room temperature?
A5: Yes, photo-initiated Wohl-Ziegler brominations can be carried out at or near room temperature.[5] This approach uses visible light to initiate the radical chain reaction and can offer better selectivity by avoiding high temperatures. This would require a suitable photochemical reactor setup.
Data on Temperature Optimization
| Entry | Temperature (°C) | Conversion (%) | Selectivity for Mono-bromination (%) |
| 1 | 20 | 96 | 92 |
| 2 | 0 | 60 | 99 |
This data is illustrative and is based on the photochemical bromination of 4-chlorotoluene with NBS in acetonitrile.
As the table suggests, a decrease in temperature can lead to a significant improvement in the selectivity for the desired mono-brominated product, albeit with a potential decrease in the overall conversion rate for a given reaction time.
Experimental Protocol: Wohl-Ziegler Bromination of 3,5-Lutidine
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
3,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Hydrobromic Acid (HBr) solution
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-lutidine (1 equivalent) in the chosen anhydrous solvent (e.g., CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 77 °C for CCl₄ or 82 °C for acetonitrile) with vigorous stirring. The initiation of the reaction is often indicated by an increase in the rate of reflux.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-5-methylpyridine.
-
-
Hydrobromide Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HBr (e.g., 48% in water or HBr in acetic acid) dropwise with stirring. The hydrobromide salt should precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship for optimizing reaction temperature.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions with 3-(Bromomethyl)-5-methylpyridine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(Bromomethyl)-5-methylpyridine hydrobromide." The focus is to address challenges related to achieving selective mono-alkylation and preventing the common side reaction of dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: this compound is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the synthesis of Rupatadine, a potent, orally active antagonist of both histamine H1 and platelet-activating factor (PAF) receptors. In this synthesis, it is used to alkylate a piperidine derivative.
Q2: What is dialkylation and why is it a problem when using this reagent?
A2: Dialkylation is an undesired side reaction where the nucleophile is alkylated twice by the "3-(Bromomethyl)-5-methylpyridine" reagent. This is particularly problematic with primary amines or other nucleophiles with multiple reactive sites. The mono-alkylated product, being more nucleophilic than the starting amine, can react with another molecule of the alkylating agent to form a dialkylated product or even a quaternary ammonium salt. This leads to a mixture of products, reducing the yield of the desired mono-alkylated compound and complicating the purification process. In the context of Rupatadine synthesis, this can lead to the formation of dimeric impurities that are difficult to separate.[1]
Q3: What are the key factors that influence the selectivity between mono- and dialkylation?
A3: The selectivity between mono- and dialkylation is influenced by several factors:
-
Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is critical.
-
Reaction Temperature: Higher temperatures can sometimes favor over-alkylation.
-
Choice of Base: The type and amount of base used can significantly affect the reaction outcome.
-
Solvent: The polarity and type of solvent can influence the reactivity of the species involved.
-
Rate of Addition: The speed at which the alkylating agent is added to the reaction mixture can control the local concentration and minimize side reactions.
Q4: Can this reagent be used for O-alkylation of phenols?
A4: Yes, "this compound" can be used for the O-alkylation of phenols to form the corresponding ethers. Similar to N-alkylation, controlling the reaction conditions is crucial to prevent potential side reactions, such as C-alkylation on the aromatic ring of the phenol, although O-alkylation is generally favored under basic conditions.
Troubleshooting Guide: Preventing Dialkylation
This guide provides specific troubleshooting steps to minimize the formation of dialkylated byproducts during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of dialkylated product | Incorrect Stoichiometry: Molar ratio of alkylating agent to nucleophile is too high. | Use a molar excess of the nucleophile (e.g., 1.5 to 2 equivalents) relative to "this compound." This ensures the alkylating agent is the limiting reagent. |
| Rapid Addition of Alkylating Agent: High local concentration of the alkylating agent promotes a second alkylation on the already formed mono-alkylated product. | Add the "this compound" solution dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the alkylating agent in the reaction mixture.[2] | |
| Inappropriate Base: The base used may be too strong or used in excess, leading to increased nucleophilicity of the mono-alkylated product. | Use a milder inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2][3] Avoid strong bases like sodium hydride (NaH) or organolithium reagents if mono-alkylation is the goal. For sterically hindered amines, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[4] | |
| Low yield of mono-alkylated product with unreacted starting material | Insufficient Base: The hydrobromide salt of the reagent requires a base to be neutralized for the reaction to proceed. An inadequate amount of base will result in incomplete reaction. | Use at least 2 equivalents of base: one to neutralize the hydrobromide salt and one to scavenge the HBr generated during the alkylation. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. A moderate temperature (e.g., 40-60 °C) is often a good starting point. | |
| Formation of quaternary ammonium salts | Excess Alkylating Agent and Forcing Conditions: This is a common issue with tertiary amine products reacting further. | Strictly control the stoichiometry to have the nucleophile in excess. Avoid high temperatures and prolonged reaction times once the mono-alkylation is complete. |
Data Presentation: Comparison of Reaction Conditions for N-Alkylation
The following table summarizes various reaction conditions reported in the literature for the N-alkylation of piperidine derivatives with substituted bromomethylpyridines, providing a comparative overview to guide your experimental design.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature | Key Outcome/Observation | Reference |
| Desloratadine | 3-(Bromomethyl)-5-methylpyridine | TEA, DMAP | CCl₄ | Not specified | Formation of Rupatadine base, but also dimeric impurities due to dibromo starting material impurities. | [1] |
| Desloratadine | 3-(Bromomethyl)-5-methylpyridine | Inorganic Base (e.g., NaOH) | Biphasic (water/organic) | Room Temp. | Phase transfer catalyst used to facilitate the reaction. | [5] |
| Desloratadine | 5-Methyl-3-(chloromethyl)pyridine HCl | K₂CO₃ | DMF | Not specified | Base-catalyzed condensation. | [3] |
| Piperidine | Substituted Benzyl Chloride | K₂CO₃ | EtOH | 80 °C (Microwave) | Successful for various benzyl chlorides. | [6] |
| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ | Dry DMF | Room Temp. | Recommended for N-alkylation. | [2] |
| Secondary Amine | Alkyl Bromide | iPr₂NEt (DIPEA) | MeCN | Room Temp. | General method for tertiary amine synthesis. | [7] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Secondary Amine (e.g., Piperidine Derivative)
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Secondary amine (e.g., a piperidine derivative)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.5 equivalents) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution and stir the suspension at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Transfer the solution of the alkylating agent to a dropping funnel and add it dropwise to the stirred suspension of the amine and base over 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated product.
Protocol 2: Selective Mono-O-Alkylation of a Phenol
This protocol is adapted for the O-alkylation of phenolic compounds.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (MeCN), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add the phenol derivative (1.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone or acetonitrile.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure O-alkylated product.
Visualizations
Caption: Reaction pathway showing desired mono-alkylation and undesired dialkylation.
Caption: Troubleshooting workflow for preventing dialkylation.
References
- 1. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Improving Regioselectivity in Pyridine Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of pyridine alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4-alkylated pyridine isomers in my reaction?
The C2 and C4 positions of the pyridine ring are both electronically activated towards nucleophilic attack and radical substitution due to the electron-withdrawing nature of the nitrogen atom.[1] This inherent reactivity often leads to the formation of a mixture of regioisomers. The final product distribution is influenced by a subtle interplay of steric hindrance, electronic effects of substituents on the pyridine ring, and the specific reaction conditions employed.[1][2]
Q2: How can I favor C4-alkylation over C2-alkylation?
Several strategies can be employed to enhance C4-selectivity:
-
Steric Hindrance: Introducing a bulky substituent at the C2-position will sterically hinder attack at that site, thereby favoring C4-alkylation. Conversely, using a bulky alkylating agent can also favor attack at the less hindered C4-position.[2]
-
Blocking Groups: A highly effective method involves the use of a removable blocking group on the pyridine nitrogen. This group sterically shields the C2 and C6 positions, directing alkylation, particularly in Minisci-type reactions, almost exclusively to the C4-position.[3][4][5]
-
Lewis Acid Catalysis: The use of a Lewis acid, sometimes in conjunction with a transition metal catalyst like nickel, can promote C4-alkylation.[6][7][8]
-
Electrochemical Methods: An electroreductive approach using a silane additive can achieve high regioselectivity for C4-alkylation. This method involves the in situ formation of an N-silyl pyridinium salt, which enhances the electron deficiency of the pyridine core.[9][10]
Q3: What methods are available to achieve selective C2-alkylation?
For selective C2-alkylation, the following approaches are recommended:
-
Pyridine N-Oxides: The use of pyridine N-oxides is a common and effective strategy. The N-oxide activates the C2 and C6 positions towards nucleophilic attack. In many cases, high C2-selectivity can be achieved, especially with 3-substituted pyridines where steric hindrance can direct the reaction to the C6 position.[11][12][13]
-
Directed Ortho Metalation (DoM): If the pyridine substrate has a suitable directing metalation group (DMG) at the C2 or C3 position, this powerful technique can be used to deprotonate the adjacent position, which can then be quenched with an alkyl electrophile.[14][15][16]
-
Regiodivergent Control with Alkyllithiums: A recently developed method allows for the selective C2- or C4-alkylation of pyridines using 1,1-diborylalkanes as the alkyl source, where the regioselectivity is controlled by the choice of the alkyllithium activator and the solvent.[17][18]
Troubleshooting Guides
Issue 1: Poor C4-Selectivity in Minisci-Type Reactions
Potential Cause: The intrinsic reactivity of the C2 and C4 positions leads to a mixture of isomers.
Troubleshooting Steps:
-
Implement a Blocking Group Strategy: This is the most robust solution for achieving high C4-selectivity in Minisci reactions. A maleate-derived blocking group can be easily installed on the pyridine nitrogen, sterically encumbering the C2 and C6 positions.[3][4][5]
-
Optimize Reaction Conditions: Avoid acidic conditions, as they can sometimes favor C2-alkylation.[1]
-
Consider an Electrochemical Approach: If applicable to your substrate, an electroreductive method with a silane additive offers an alternative for highly C4-selective alkylation.[9][10]
Issue 2: Low Yield or Lack of Selectivity in Reactions with Pyridine N-Oxides
Potential Cause: Steric or electronic effects on the pyridine N-oxide or the alkylating agent are influencing the outcome.
Troubleshooting Steps:
-
Evaluate Steric Hindrance: For 3-substituted pyridine N-oxides, bulky substituents will generally direct alkylation to the C6 position. If C2-alkylation is desired, a less sterically demanding substituent at the 3-position may be necessary.[11]
-
Consider Coordinating Groups: Substituents capable of coordinating with the metal of the alkylating reagent (e.g., esters) can influence the regioselectivity.[11]
-
Optimize Reagent Stoichiometry and Temperature: The amount of the activating reagent (e.g., Ti(OPri)4) and the reaction temperature can significantly impact the yield and formation of byproducts.[13]
Issue 3: Difficulty in Achieving C2 vs. C4 Selectivity with Unsubstituted Pyridine
Potential Cause: The electronic similarity of the C2 and C4 positions in unsubstituted pyridine makes selective functionalization challenging.
Troubleshooting Steps:
-
Utilize a Regiodivergent Method: For the alkylation of unsubstituted pyridine with 1,1-diborylalkanes, the regioselectivity can be switched between C2 and C4 by changing the alkyllithium activator and solvent system.[17][18]
-
For C4-Alkylation: Use methyllithium (MeLi) as the activator in 1,2-dimethoxyethane (DME).
-
For C2-Alkylation: Use sec-butyllithium (sBuLi) as the activator in a 1:1 mixture of tetrahydrofuran (THF) and toluene.
-
Data Presentation: Regioselectivity in Pyridine Alkylation
Table 1: Regiodivergent Alkylation of Pyridine with 1,1-Diborylalkanes [17][18]
| Entry | Alkyllithium Activator | Solvent | C4:C2 Ratio | Isolated Yield (%) |
| 1 | MeLi (2.0 equiv) | 1,2-DME | >95:5 | 76 (C4) |
| 2 | sBuLi (2.5 equiv) | THF/Toluene (1:1) | 8:92 | 77 (C2) |
Table 2: Electrochemical C4-Alkylation of Substituted Pyridines [9]
| Entry | Pyridine Substrate | Alkyl Bromide | C4-Alkylated Product Yield (%) | C4:C2 Ratio |
| 1 | 4-Phenylpyridine | n-Hexyl bromide | 75 | >20:1 |
| 2 | 3-Methylpyridine | n-Hexyl bromide | 76 | >20:1 |
| 3 | Unsubstituted Pyridine | n-Hexyl bromide | 71 | >20:1 |
| 4 | 2-Ethylpyridine | n-Hexyl bromide | 64 | >20:1 |
Experimental Protocols
Protocol 1: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group[3][4]
Step A: Installation of the Blocking Group
-
To a solution of the desired pyridine (1.0 equiv) in a suitable solvent, add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by LCMS or NMR).
-
The resulting pyridinium salt can often be used directly in the next step without further purification.
Step B: C4-Alkylation
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Stir the mixture vigorously at 50 °C for 2-4 hours.
-
Upon completion, extract the aqueous layer with DCE. The combined organic layers are dried and concentrated.
Step C: Removal of the Blocking Group
-
Dissolve the crude alkylated product in dichloromethane (DCM).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature for 30 minutes.
-
Wash the reaction mixture with aqueous NaOH, extract with DCM, dry the combined organic layers, and purify by column chromatography to yield the C4-alkylated pyridine.
Protocol 2: Regiodivergent Alkylation of Pyridine using 1,1-Diborylalkanes[17][18]
For C4-Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1,1-diborylalkane (2.0 equiv) in 1,2-dimethoxyethane (DME).
-
Cool the solution to 0 °C and add methyllithium (MeLi, 2.0 equiv) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the pyridine (1.0 equiv) and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and purify by column chromatography.
For C2-Alkylation:
-
Follow the same procedure as for C4-alkylation, but use sec-butyllithium (sBuLi, 2.5 equiv) as the activator and a 1:1 mixture of tetrahydrofuran (THF) and toluene as the solvent.
Visualizations
Caption: Workflow for achieving C4-selective pyridine alkylation using a removable blocking group.
Caption: Logic diagram illustrating the regiodivergent control of pyridine alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. baranlab.org [baranlab.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Removal of HBr from "3-(Bromomethyl)-5-methylpyridine hydrobromide" for specific reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-5-methylpyridine hydrobromide. This guide focuses on the critical step of removing the hydrobromide (HBr) salt to generate the free base, 3-(bromomethyl)-5-methylpyridine, for use in specific chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove HBr from this compound before my reaction?
A1: The hydrobromide salt of 3-(bromomethyl)-5-methylpyridine is acidic. The pyridinium nitrogen is protonated, making the compound a salt. In many organic reactions, particularly those involving nucleophiles or bases, this acidic proton will interfere. For instance, in a Williamson ether synthesis, the acidic proton would neutralize the alkoxide nucleophile, preventing the desired reaction from occurring.[1][2][3][4] Similarly, in any reaction requiring a basic environment, the HBr salt will be neutralized first, consuming the base intended for the reaction.
Q2: What are the most common methods for removing HBr?
A2: The most common and straightforward method is to neutralize the hydrobromide salt with a base. This process is often referred to as "freebasing." Typically, an aqueous solution of a mild inorganic base is used to deprotonate the pyridinium ion, yielding the free base which is less soluble in water and can be extracted into an organic solvent. Common bases for this purpose include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[5]
Q3: How can I confirm that the HBr has been successfully removed?
A3: You can confirm the removal of HBr through several methods:
-
pH Testing: After washing the organic layer containing your compound with an aqueous basic solution, you can test the pH of the aqueous layer. If the aqueous layer is basic, it indicates that the acid has been neutralized.
-
Thin-Layer Chromatography (TLC): The hydrobromide salt is significantly more polar than the free base. On a silica gel TLC plate, the salt will have a much lower Rf value (closer to the baseline) compared to the free base. You can monitor the neutralization by observing the disappearance of the polar spot corresponding to the salt and the appearance of a new, less polar spot for the free base.
-
Solubility Test: The hydrobromide salt is generally more soluble in polar solvents like water and less soluble in nonpolar organic solvents. Conversely, the free base will have better solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and ethers.[6]
-
¹H NMR Spectroscopy: The proton on the pyridinium nitrogen of the hydrobromide salt will have a characteristic chemical shift in the ¹H NMR spectrum, typically far downfield. Upon neutralization to the free base, this peak will disappear. Additionally, the chemical shifts of the pyridine ring protons will shift upfield upon removal of the positively charged nitrogen.
Q4: Can I use a strong base like sodium hydroxide (NaOH) for the neutralization?
A4: While a strong base like NaOH can be used, it is often best to use a milder base like sodium bicarbonate or carbonate. The bromomethyl group is a reactive electrophile, and a strong, nucleophilic base like hydroxide could potentially lead to side reactions, such as the formation of the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-5-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of HBr from this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product in subsequent reaction (e.g., Williamson ether synthesis) | Incomplete neutralization of the HBr salt. The residual acid is quenching the nucleophile/base. | - Ensure complete neutralization by using a sufficient excess of base (see table below).- Monitor the neutralization using TLC until the starting material spot disappears.- Perform multiple aqueous base washes during the workup.[7] |
| Side reactions during neutralization. | - Use a milder base such as sodium bicarbonate instead of stronger bases like NaOH to avoid hydrolysis of the bromomethyl group.- Perform the neutralization at a lower temperature (e.g., 0-5 °C) to minimize side reactions. | |
| Formation of an emulsion during aqueous workup | The pyridine compound may be acting as a surfactant, especially if the pH is near the pKa of the pyridinium ion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of Celite. |
| Difficulty extracting the free base into the organic layer | The pH of the aqueous layer is not sufficiently basic, and a significant portion of the product remains as the protonated salt in the aqueous phase. | - Add more of the basic solution to the separatory funnel and shake vigorously. - Confirm the pH of the aqueous layer is basic (pH > 8) using pH paper. |
| Product appears as an oil or is difficult to crystallize | The free base may be an oil or a low-melting solid at room temperature. Impurities may also be present. | - After solvent removal, try to co-evaporate the product with a nonpolar solvent like hexanes to remove residual volatile impurities.- Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate). |
| Color change observed during neutralization | The solution may change color (e.g., from colorless to yellow or brown) upon addition of the base. This can be normal, but a very dark color may indicate decomposition. | - Minor color changes are often acceptable.[8]- If significant darkening occurs, consider performing the neutralization at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data for Neutralization
The following table provides a general guideline for the amount of base required for the complete neutralization of 1 gram of this compound (M.W. 266.96 g/mol ).
| Base | Molar Equivalents | Grams of Base | Recommended Concentration | Notes |
| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 | 0.63 - 0.95 g | Saturated aqueous solution | A mild and effective base. The release of CO₂ gas causes bubbling, which can be a visual indicator of the reaction. |
| Sodium Carbonate (Na₂CO₃) | 1.5 - 2.0 | 0.60 - 0.80 g | 10-20% aqueous solution | A stronger base than sodium bicarbonate. |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | 0.78 - 1.04 g | 10-20% aqueous solution | Similar in strength to sodium carbonate. |
Experimental Protocols
Protocol 1: Standard Neutralization and Extraction of 3-(Bromomethyl)-5-methylpyridine
-
Dissolution: Dissolve 1.0 g of this compound in approximately 20 mL of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Neutralization: Add 20 mL of a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from the evolved CO₂ gas.
-
Phase Separation: Allow the layers to separate. The organic layer contains the free base.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer again with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water, and finally 20 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution in vacuo to obtain the free base of 3-(bromomethyl)-5-methylpyridine.
Protocol 2: In-situ Neutralization for Williamson Ether Synthesis
This protocol is for a scenario where a phenoxide is used as the nucleophile.
-
Phenoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a base such as potassium carbonate (1.5 - 2.0 eq.) and stir the mixture.
-
Addition of Pyridinium Salt: Add the this compound (1.1 eq.) directly to the reaction mixture. The base already present will neutralize the hydrobromide in situ, allowing the resulting free base to react with the phenoxide.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to obtain the crude product, which can then be purified by chromatography or recrystallization.
Visualizations
Caption: Workflow for the neutralization and extraction of the free base.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
Technical Support Center: Handling Moisture-Sensitive "3-(Bromomethyl)-5-methylpyridine hydrobromide" Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and utilizing 3-(Bromomethyl)-5-methylpyridine hydrobromide in chemical reactions, with a focus on addressing its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A: this compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in alkylation reactions, where the bromomethyl group acts as an electrophile, allowing for the introduction of the 5-methyl-3-pyridylmethyl moiety onto nucleophiles such as amines (N-alkylation), phenols (O-alkylation), and carbanions (C-alkylation). A notable application is in the synthesis of the antihistamine drug, Rupatadine.[1][2]
Q2: Why is this compound considered moisture-sensitive?
A: The bromomethyl group is susceptible to hydrolysis in the presence of water. This reaction replaces the bromine atom with a hydroxyl group, forming 3-(hydroxymethyl)-5-methylpyridine. This side reaction consumes the starting material and can complicate the purification of the desired product. The hydrobromide salt form can also attract moisture from the atmosphere.
Q3: How should I properly store and handle "this compound"?
A: To prevent degradation, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. The container should be flushed with an inert gas like nitrogen or argon before sealing. When handling the reagent, it is crucial to work in a dry, inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques. All glassware and solvents must be rigorously dried before use.
Q4: What are the common side reactions to be aware of?
A: Besides hydrolysis, other potential side reactions include:
-
Over-alkylation: In N-alkylation of primary amines, the secondary amine product can react further with the alkylating agent to form a tertiary amine.
-
Elimination reactions: Under strongly basic conditions, elimination to form a pyridinylmethylene species might occur, though this is less common for benzylic-type halides.
-
Reaction with solvent: Protic solvents like alcohols can act as nucleophiles, leading to the formation of ether byproducts.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with "this compound".
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Degradation: The alkylating agent may have hydrolyzed due to moisture. 2. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated or is too sterically hindered. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction type (e.g., non-polar solvent for an SN2 reaction).[3] | 1. Check Reagent Quality: Use a fresh bottle or verify the purity of the existing stock. Ensure stringent anhydrous conditions. 2. Optimize Base and Reaction Conditions: Use a stronger, non-nucleophilic base. Consider elevating the reaction temperature. 3. Solvent Selection: For SN2 reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile. |
| Formation of Multiple Products | 1. Over-alkylation: The mono-alkylated product is reacting further. 2. Hydrolysis: Presence of water is leading to the corresponding alcohol. 3. Byproducts from Starting Material Synthesis: The "this compound" may contain impurities like di- or tri-brominated species. | 1. Control Stoichiometry: Use a slight excess of the nucleophile or add the alkylating agent slowly to the reaction mixture. 2. Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Work under an inert atmosphere. 3. Purify Starting Material: If impurities are suspected, purify the alkylating agent before use. |
| Difficult Product Purification | 1. Presence of Polar Byproducts: Hydrolysis leads to the formation of a polar alcohol which can be difficult to separate from a polar product. 2. Unreacted Starting Materials: Both the nucleophile and the alkylating agent might be present. | 1. Aqueous Workup: A carefully controlled aqueous workup can help remove the hydrobromide salt and any hydrolyzed byproduct. 2. Chromatography: Column chromatography on silica gel is often effective for separating the desired product from impurities. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with "this compound".
Materials:
-
This compound
-
Amine substrate
-
Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add the amine substrate and the anhydrous base to a flask containing the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add "this compound" to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
A patent for the synthesis of Rupatadine describes a specific N-alkylation procedure.[5]
Synthesis of Rupatadine:
-
Reactants: Desloratadine and 3-bromomethyl-5-methyl pyridine.
-
Base: Aqueous sodium hydroxide.
-
Catalyst: Tetrabutylammonium bromide (a phase transfer catalyst).
-
Solvent System: Biphasic, with a water-immiscible organic solvent.
-
Temperature: Room temperature.
-
Reaction Time: 6-8 hours.
This process highlights the use of phase transfer catalysis for reactions involving a salt-like starting material in a biphasic system.[5]
Data Presentation
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Alkylation | Desloratadine | aq. NaOH | Biphasic (unspecified organic) | RT | High (not specified) | [5] |
| N-Alkylation | Desloratadine | K₂CO₃ | DMF | Not specified | ~85% (overall) | [1] |
Visualizations
Caption: General experimental workflow for moisture-sensitive reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Strategies to improve the efficiency of "3-(Bromomethyl)-5-methylpyridine hydrobromide" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the efficiency of "3-(Bromomethyl)-5-methylpyridine hydrobromide" synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of radical bromination of 3,5-lutidine with N-Bromosuccinimide (NBS).
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The radical bromination may not have gone to completion.
-
Solution: Ensure a slight excess of N-Bromosuccinimide (NBS) is used (typically 1.1-1.2 equivalents). Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material, 3,5-lutidine. The reaction time may need to be extended.
-
-
Suboptimal Radical Initiation: The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may not be effectively generating radicals.
-
Side Reactions: The formation of byproducts, primarily the di-brominated product (3,5-bis(bromomethyl)pyridine), can significantly reduce the yield of the desired mono-brominated product.[3]
-
Solution: To minimize over-bromination, maintain a low and constant concentration of bromine in the reaction mixture. This can be achieved by the slow, portion-wise, or continuous addition of NBS to the reaction.[4]
-
-
Product Degradation: The product can be sensitive to prolonged heating or exposure to light.
-
Solution: Minimize the reaction time once the starting material is consumed. Protect the reaction from light, especially if using photochemical initiation.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Solution: During aqueous work-up, ensure the pH is controlled to prevent the product from dissolving in the aqueous layer. For purification by column chromatography, select an appropriate solvent system to achieve good separation from impurities. Recrystallization is also a highly effective purification method for this compound.[5][6]
-
Question 2: I am observing a significant amount of di-brominated byproduct in my reaction mixture. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of 3,5-bis(bromomethyl)pyridine is a common challenge. Here are strategies to enhance mono-bromination selectivity:
-
Control Stoichiometry: Use a carefully controlled amount of NBS, typically not exceeding 1.1 equivalents relative to 3,5-lutidine.
-
Slow Addition of NBS: Adding NBS in small portions or as a solution via a syringe pump over the course of the reaction helps to keep the bromine concentration low, which favors mono-bromination.[4]
-
Solvent Choice: While carbon tetrachloride is traditionally used, solvents like acetonitrile can also be effective and may influence selectivity.[7][8] Acetonitrile is also a safer alternative.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature for radical initiation can sometimes improve selectivity.
-
Continuous Flow Chemistry: For precise control over reaction parameters and to minimize byproduct formation, consider a continuous flow setup. This allows for excellent control of stoichiometry, temperature, and reaction time.[9][10]
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer: Purifying this compound can be challenging due to the presence of unreacted starting material, succinimide byproduct, and over-brominated species.
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.[1]
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[1]
-
Finally, wash with brine to remove residual water.
-
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.[1]
-
Recrystallization: This is a highly effective method for obtaining a pure product. Suitable solvent systems for recrystallization include ethanol/tetrahydrofuran mixtures.[5][6]
Question 4: What are the key safety precautions I should take during this synthesis?
Answer: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation and contact with skin and eyes.[1]
-
Radical Initiators (AIBN, BPO): These compounds can be flammable and may decompose violently upon heating. Handle with care and store them according to safety data sheet (SDS) recommendations.[1]
-
Solvents: Organic solvents like carbon tetrachloride (highly toxic and an ozone-depleting substance), acetonitrile, and dichloromethane are volatile and flammable. Use them in a fume hood away from ignition sources.[1]
-
Brominated Product: Bromomethylpyridines are potential mutagens and should be handled with extreme care. Always wear gloves and work in a fume hood.
Data Presentation
The following tables summarize quantitative data for different synthetic strategies to provide a basis for comparison.
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Key Reagents | Solvent | Reaction Time | Overall Yield (%) | Reference |
| 3,5-Lutidine | NBS, AIBN | Acetonitrile | 4-6 hours | 60-75% (expected) | [1] |
| 5-Methylnicotinic Acid | Thionyl chloride, HBr | Xylene | Not specified | 65.9% | [11] |
Table 2: Influence of Reaction Parameters on Benzylic Bromination (General Observations)
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Reference |
| NBS Equivalents | 1.05 - 1.2 eq | Optimal for mono-bromination. Higher equivalents increase di-bromination. | [12] |
| Reaction Time | Increased | Can increase conversion but may also lead to more byproducts if extended unnecessarily. | [9] |
| Temperature | Reflux | Necessary for thermal decomposition of AIBN/BPO. | [13] |
| Initiator | AIBN or BPO | Both are effective radical initiators. Photochemical initiation is a greener alternative. | [2][14] |
| Solvent | Acetonitrile | A safer alternative to carbon tetrachloride. | [1][7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Lutidine
This protocol is based on a standard Wohl-Ziegler radical bromination reaction.[2]
Materials:
-
3,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (saturated aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.1 equivalents) to the flask.[1]
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-6 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]
-
Combine the fractions containing the pure product and evaporate the solvent.
-
To obtain the hydrobromide salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HBr gas through the solution or add a solution of HBr in a non-polar solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum.
-
Protocol 2: Synthesis of this compound from 5-Methylnicotinic Acid
This protocol is based on the method described by Guo et al. (2015) with an overall yield of 65.9%.[11]
Materials:
-
5-Methylnicotinic acid
-
Thionyl chloride
-
Sodium borohydride
-
Hydrobromic acid (48%)
-
Xylene
-
Methanol
-
Tetrahydrofuran (THF)
-
Ethanol
Procedure:
This is a multi-step synthesis. The reference provides a general outline, and the following is a plausible detailed interpretation.
-
Esterification: Convert 5-methylnicotinic acid to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using thionyl chloride followed by methanol.
-
Reduction to Alcohol: Reduce the methyl 5-methylnicotinate to (5-methylpyridin-3-yl)methanol. This can be achieved using a reducing agent like sodium borohydride in a suitable solvent.
-
Bromination and Hydrobromide Salt Formation:
-
Dissolve the (5-methylpyridin-3-yl)methanol in xylene.
-
Add hydrobromic acid (48%) to the solution.
-
Heat the mixture to reflux. Water generated during the reaction can be removed azeotropically.
-
Upon cooling, the this compound will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. The product can be further purified by recrystallization from a mixture of tetrahydrofuran and ethanol.[5]
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Workflow for the synthesis of this compound from 3,5-Lutidine.
Caption: Workflow for the synthesis of this compound from 5-Methylnicotinic Acid.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newera-spectro.com [newera-spectro.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
"3-(Bromomethyl)-5-methylpyridine hydrobromide" vs other bromomethylpyridine reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, bromomethylpyridine derivatives are invaluable reagents for introducing the pyridyl moiety into molecular architectures. This guide provides a comparative analysis of 3-(Bromomethyl)-5-methylpyridine hydrobromide against other common bromomethylpyridine reagents, focusing on their reactivity, applications, and handling considerations. The information presented herein is supported by a compilation of experimental data and established protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction to Bromomethylpyridine Reagents
Bromomethylpyridines are a class of alkylating agents characterized by a pyridine ring substituted with a bromomethyl group. They are widely utilized in nucleophilic substitution reactions, particularly for the N-alkylation of amines, imidazoles, and other nitrogen-containing heterocycles. The position of the bromomethyl group on the pyridine ring, as well as the presence of other substituents, significantly influences the reagent's reactivity and, consequently, its suitability for a particular transformation. The hydrobromide salts of these reagents are often preferred due to their increased stability and ease of handling compared to the corresponding free bases.
Comparative Analysis of Reactivity and Applications
The reactivity of bromomethylpyridines in SN2 reactions is primarily governed by the electrophilicity of the benzylic carbon. This is influenced by the electronic effects of the pyridine nitrogen and any other substituents on the ring.
Electronic Effects:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the bromomethyl carbon compared to a simple benzyl bromide.
-
Position of the Bromomethyl Group:
-
2- and 4-(Bromomethyl)pyridine: The nitrogen atom exerts a stronger electron-withdrawing effect at the ortho (2-) and para (4-) positions through resonance, making these isomers generally more reactive towards nucleophiles.
-
3-(Bromomethyl)pyridine: The nitrogen's influence at the meta (3-) position is primarily inductive, leading to a comparatively lower reactivity than the 2- and 4-isomers.
-
-
Substituent Effects:
-
Electron-donating groups (e.g., methyl): A methyl group, as seen in 3-(Bromomethyl)-5-methylpyridine, is an electron-donating group. When placed on the pyridine ring, it can slightly decrease the reactivity of the bromomethyl group by reducing the overall electron deficiency of the ring. However, its effect is generally less pronounced than the positional effect of the nitrogen atom.
-
Electron-withdrawing groups (e.g., bromo): Conversely, electron-withdrawing substituents would be expected to enhance the reactivity of the bromomethyl group.[1]
-
Steric Hindrance:
The position of the bromomethyl group and other substituents can also introduce steric hindrance, which may affect the rate of reaction with bulky nucleophiles. The 2-substituted isomers are generally more sterically hindered than the 3- or 4-isomers.
Applications:
The choice of bromomethylpyridine reagent is often dictated by the desired substitution pattern in the final product.
-
This compound is a key intermediate in the synthesis of the antihistamine drug Rupatadine .[2][3][4] This highlights its importance in the development of pharmaceuticals where a specific substitution pattern is required for biological activity.
-
2-(Bromomethyl)pyridine hydrobromide and 4-(Bromomethyl)pyridine hydrobromide are versatile building blocks used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[5][6] Their higher reactivity can be advantageous for reactions requiring milder conditions or shorter reaction times.
Quantitative Data Comparison
The following tables summarize key properties and reported reaction yields for various bromomethylpyridine reagents. It is important to note that the reaction conditions for the cited yields are not identical, and therefore, this data should be used as a qualitative guide to relative reactivity.
Table 1: Physicochemical Properties of Common Bromomethylpyridine Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1235342-53-6 | C₇H₉Br₂N | 266.96 | Not widely reported |
| 2-(Bromomethyl)pyridine hydrobromide | 31106-82-8 | C₆H₇Br₂N | 252.94 | 149-152 |
| 3-(Bromomethyl)pyridine hydrobromide | 4916-55-6 | C₆H₇Br₂N | 252.93 | 150-155[4][7] |
| 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 | C₆H₇Br₂N | 252.94 | 189-192[8][9] |
| 2,6-Bis(bromomethyl)pyridine | 7703-74-4 | C₇H₇Br₂N | 264.95 | 85-87[10][11] |
Table 2: Comparison of Reported Yields in N-Alkylation Reactions
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 3-(Bromomethyl)-5-methylpyridine | Desloratadine | K₂CO₃, DMF | 85.27 (as Rupatadine) | [2] |
| 2-(Bromomethyl)pyridine hydrobromide | Piperazine | K₂CO₃, Acetone, 25°C, 7h | Quantitative | [12] |
| 4-(Bromomethyl)pyridine hydrobromide | 1,2-Ethanediamine | Not specified | Not specified | [8] |
| 2,6-Bis(bromomethyl)pyridine | Various | Not specified | Not specified | [11] |
Note: The yields reported are for illustrative purposes and may vary significantly based on the specific nucleophile, solvent, base, temperature, and reaction time.
Experimental Protocols
The following are representative protocols for N-alkylation reactions using bromomethylpyridine reagents. These should be considered as starting points for optimization.
General Protocol for N-Alkylation of an Amine with a Bromomethylpyridine Hydrobromide
Materials:
-
Amine (1.0 eq)
-
Bromomethylpyridine hydrobromide (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq) and the anhydrous base (2.0 - 3.0 eq).
-
Add the anhydrous solvent (DMF or MeCN) to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the bromomethylpyridine hydrobromide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3][13]
Specific Protocol: Synthesis of Rupatadine using 3-(Bromomethyl)-5-methylpyridine
This protocol is adapted from a patented synthesis of Rupatadine.[2]
Reaction: N-alkylation of Desloratadine with 5-methyl-3-(chloromethyl)-pyridine hydrochloride (a related reagent).
Reagents and Conditions:
-
Desloratadine
-
5-methyl-3-(chloromethyl)-pyridine hydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Desloratadine is condensed with 5-methyl-3-(chloromethyl)-pyridine hydrochloride in the presence of potassium carbonate in DMF.
-
The reaction mixture is stirred, likely at an elevated temperature, until the reaction is complete (monitored by TLC or HPLC).
-
The product, Rupatadine, is then isolated and purified. The reported overall yield for this multi-step synthesis is 85.27%.[2]
Visualization of Concepts
Logical Workflow for Reagent Selection
The choice of a bromomethylpyridine reagent is a critical step in synthetic planning. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Logical workflow for selecting the appropriate bromomethylpyridine reagent.
General Signaling Pathway Inhibition by Pyridine-Containing Drugs
Many pharmaceuticals containing a pyridine moiety, derived from reagents like bromomethylpyridines, function as inhibitors of signaling pathways, particularly those involving kinases. The diagram below illustrates a generalized kinase inhibition pathway.
Caption: Generalized signaling pathway showing kinase inhibition by a pyridine-containing drug.
Conclusion
This compound is a valuable and specific reagent, particularly demonstrated by its crucial role in the synthesis of Rupatadine. When compared to its isomers, its reactivity is expected to be moderated by the meta-position of the bromomethyl group and the presence of an electron-donating methyl group. For general applications requiring higher reactivity, 2- and 4-(bromomethyl)pyridine hydrobromides may be more suitable. The selection of the appropriate bromomethylpyridine reagent should be guided by the specific requirements of the target molecule, including the desired substitution pattern and the reactivity of the nucleophile. The provided protocols and logical workflow aim to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 2. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.coach [chemistry.coach]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Comparative analysis of alkylating agents for pyridine ring functionalization
For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a cornerstone of modern synthesis, critical for accessing a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups can profoundly influence the biological activity, solubility, and metabolic stability of these molecules. This guide offers an objective, data-driven comparison of prevalent alkylating agents and methodologies for pyridine functionalization, with a focus on N-alkylation and direct C-H alkylation.
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities for selective alkylation.[1][2] Historically, the synthesis of alkylated pyridines often relied on multi-step sequences starting from pre-functionalized precursors.[2] However, recent advancements in catalysis and reaction methodology have enabled more direct and efficient approaches. This guide will compare and contrast classical N-alkylation techniques with modern transition-metal-catalyzed and radical-based C-H functionalization strategies, providing quantitative data, detailed experimental protocols, and mechanistic visualizations to inform your synthetic planning.
N-Alkylation vs. C-Alkylation: A Strategic Overview
The primary decision in pyridine functionalization is the desired point of attachment. N-alkylation leads to pyridinium salts, which can be useful intermediates or the final target. Conversely, C-H alkylation directly forges a carbon-carbon bond on the pyridine ring, a transformation of immense value in drug discovery.[1]
The choice between these pathways is dictated by the desired final product and the available starting materials. The following diagram illustrates the divergent outcomes of N-alkylation versus C-H alkylation.
Caption: Divergent pathways in pyridine functionalization.
N-Alkylation of Pyridines
The N-alkylation of pyridines is a classical and generally high-yielding reaction. However, for substituted pyridines like pyridones, competition between N- and O-alkylation can occur. The outcome is influenced by factors such as the alkylating agent, base, and solvent.[3]
Performance of N-Alkylation Agents
The following table summarizes the performance of common alkylating agents for the N-alkylation of pyridin-4-ol (which exists in tautomeric equilibrium with 4-pyridone), a common model substrate.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 4-24 | High (not specified) | [4] |
| Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 4-24 | High (not specified) | [4] |
| Ethyl Bromide | K₂CO₃ | DMF | 60-80 | 4-24 | High (not specified) | [4] |
| Propargyl Bromide | - | Acetonitrile | 80 | 12 | Not specified | [5] |
| Bromo-ethylacetate | - | Acetonitrile | 80 | 12 | Not specified | [5] |
Experimental Protocol: N-Alkylation of Pyridin-4-ol with Benzyl Bromide
This protocol is adapted from a representative procedure for the N-alkylation of pyridin-4-ol.[4]
Materials:
-
Pyridin-4-ol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridin-4-ol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
C-H Alkylation of Pyridines
Direct C-H alkylation is a more atom-economical approach to constructing C-C bonds on the pyridine ring.[6] Major strategies include transition-metal-catalyzed reactions and Minisci-type radical reactions.[7] A key challenge in C-H functionalization is controlling regioselectivity, with different methods favoring alkylation at the C2, C3, or C4 positions.[8][9][10]
Comparative Analysis of C-H Alkylation Methods
The choice of method for C-H alkylation depends heavily on the desired regioselectivity and the nature of the alkylating agent.
| Method | Typical Alkylating Agent | Catalyst/Reagent | Regioselectivity | Key Advantages | Key Limitations |
| Transition-Metal Catalysis (Ni) | Alkyl Halides, Alkenes | Ni(II) complex + Cu salt (for halides); Ni(cod)₂ + Lewis Acid (for alkenes) | C2 or C4 | Broad substrate scope, good functional group tolerance.[11] | Can require expensive ligands and catalysts, may be sensitive to air and moisture.[7] |
| Transition-Metal Catalysis (Rh, Ir) | Alkenes | [RhCp*Cl₂]₂ or Ir catalyst | C2 or C3 | High efficiency and yields, well-studied mechanisms.[7][8] | Higher cost of precious metals.[7] |
| Minisci-Type Reaction | Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈ | C2/C4 | Uses readily available starting materials, operationally simple.[12] | Often gives mixtures of regioisomers, can require strongly acidic conditions.[12][13] |
| Alkyllithium Activated Diborylalkanes | 1,1-Diborylalkanes | MeLi or sBuLi | C4 (with MeLi), C2 (with sBuLi) | Transition-metal-free, tunable regioselectivity based on activator.[14] | Requires stoichiometric use of organolithium reagents. |
| Blocking Group Strategy (Minisci) | Carboxylic Acids | Fumarate-derived blocking group on Nitrogen | C4 | Excellent C4 selectivity, uses inexpensive starting materials.[12][13] | Requires additional steps for blocking group installation and removal. |
Experimental Workflow: Selecting a C-H Alkylation Strategy
The following diagram outlines a decision-making process for selecting an appropriate C-H alkylation strategy based on the desired regioselectivity.
Caption: Decision tree for C-H alkylation strategy.
Experimental Protocol: C4-Selective Minisci Reaction via a Blocking Group
This protocol is based on the work of Baran and colleagues for the practical C4-alkylation of pyridines.[12][13]
Part 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
React pyridine with maleic acid to form the initial adduct.
-
Esterify the adduct (e.g., with diethyl sulfate) to form the stable, often crystalline, pyridinium salt. This salt can be isolated and stored.
Part 2: C4-Alkylation
-
In a flask, combine the pyridinium salt (e.g., 0.5 mmol), a carboxylic acid (1.0 mmol, as the alkyl source), and silver nitrate (AgNO₃, 20 mol%).
-
Add a 1:1 mixture of 1,2-dichloroethane (DCE) and water (to a concentration of 0.1 M).
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol).
-
Heat the reaction mixture to 50 °C for 2 hours.
Part 3: Blocking Group Removal
-
After the alkylation is complete, the blocking group is typically removed under basic conditions (e.g., with DBU) to yield the C4-alkylated pyridine.
This method provides a practical and cost-effective route to C4-alkylated pyridines, avoiding the regioselectivity issues common in traditional Minisci reactions.[12]
Conclusion
The functionalization of pyridines with alkyl groups is a dynamic field with a diverse array of available methods. For N-alkylation, classical methods using alkyl halides remain robust and high-yielding. For the more contemporary challenge of C-H alkylation, the choice of methodology is a trade-off between factors like cost, operational simplicity, and, most critically, regioselectivity. Transition-metal catalysis offers broad applicability but can involve expensive and sensitive components.[7][11] Minisci-type reactions provide a radical-based alternative using inexpensive reagents, and recent innovations, such as the use of removable blocking groups, have dramatically improved their selectivity.[12] Transition-metal-free methods, like the use of alkyllithium-activated diborylalkanes, offer novel, tunable approaches to regiocontrol.[14] By understanding the comparative advantages and limitations of these alkylating strategies, researchers can make more informed decisions to accelerate the synthesis of valuable pyridine-containing molecules.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds | MDPI [mdpi.com]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
Validating Product Structure with NMR Following Alkylation with 3-(Bromomethyl)-5-methylpyridine hydrobromide: A Comparative Guide
For researchers and professionals in drug development, the precise confirmation of a molecule's structure is a critical checkpoint in the synthesis of novel chemical entities. The use of alkylating agents such as "3-(Bromomethyl)-5-methylpyridine hydrobromide" is a common strategy to introduce a 5-methylpyridin-3-yl)methyl moiety onto a scaffold. This guide provides a comparative analysis of the validation of such a product structure by Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the synthesis of Rupatadine, a potent antihistamine. We will compare the primary synthetic route using "this compound" with an alternative synthetic strategy and provide the necessary experimental data and protocols for informed decision-making.
Comparison of Synthetic Routes to Rupatadine
The synthesis of Rupatadine typically involves the N-alkylation of desloratadine. The choice of the alkylating agent and the overall synthetic strategy can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a comparison of two routes to Rupatadine.
Table 1: Comparison of Synthetic Routes to Rupatadine
| Parameter | Route 1: Alkylation with this compound | Route 2: Reductive Amination of an Amide Intermediate |
| Key Reagents | Desloratadine, this compound, Base (e.g., K₂CO₃) | 5-methylnicotinic acid, Desloratadine, Condensing agent (e.g., DCC/HOBt), Reducing agent (e.g., NaBH₄/POCl₃) |
| Overall Yield | ~40-85%[1] | ~47%[1] |
| Purity | High, but potential for unreacted starting materials and dibromo impurities from the synthesis of the alkylating agent.[1] | Generally good, but requires careful purification to remove coupling reagents and byproducts.[2] |
| Advantages | Direct, one-step alkylation.[1] | Avoids the use of a potentially lachrymatory brominating agent. |
| Disadvantages | The brominating agent can be unstable and may contain impurities.[1] | Multi-step process involving amide formation and subsequent reduction.[1] |
Structural Validation by NMR Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a product synthesized using "this compound," specific NMR signals will confirm the successful incorporation of the (5-methylpyridin-3-yl)methyl group. In the case of Rupatadine, this involves the appearance of new signals corresponding to the pyridine ring and the benzylic methylene protons, and a shift in the signals of the desloratadine moiety upon alkylation.
Table 2: Key ¹H and ¹³C NMR Data for Rupatadine
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine-H | 8.84 (s, 2H), 8.58 (s, 1H)[3] | 149.5, 148.2, 136.1 |
| Pyridine-CH₃ | 2.50 (s, 3H)[3] | 18.2 |
| Benzylic-CH₂ | 4.88 (s, 2H)[3] | 58.9 |
| Desloratadine Moiety | 7.1-7.4 (m), 2.2-3.5 (m) | Signals shifted upon alkylation |
Note: The exact chemical shifts may vary slightly depending on the solvent and the instrument used.
Experimental Protocols
Synthesis of Rupatadine using this compound (Route 1)
This protocol describes the N-alkylation of desloratadine.
Materials:
-
Desloratadine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Tetrabutylammonium bromide (TBAB - as a phase transfer catalyst)
-
Water
-
Acetone
-
Methanol
-
Fumaric acid
Procedure:
-
A solution of 3-(bromomethyl)-5-methylpyridine in toluene is prepared.
-
To a stirred solution of desloratadine and tetrabutylammonium bromide in toluene, an aqueous solution of sodium hydroxide is added at room temperature.
-
The 3-(bromomethyl)-5-methylpyridine solution is then added to the desloratadine mixture.
-
The reaction mixture is stirred for 6-8 hours at room temperature.
-
After the reaction is complete, the layers are separated.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Rupatadine.
-
For purification and salt formation, the crude Rupatadine is dissolved in acetone.
-
A solution of fumaric acid in methanol is added to the Rupatadine solution with stirring.
-
The mixture is stirred for 8-10 hours at room temperature to allow for the precipitation of Rupatadine fumarate.
-
The solid product is collected by filtration, washed with cold acetone, and dried under vacuum.[4]
NMR Sample Preparation and Analysis
Materials:
-
Rupatadine fumarate (or the free base)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Weigh approximately 5-10 mg of the purified Rupatadine product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Typical parameters for a 400 MHz spectrometer are a standard single-pulse sequence for ¹H NMR with 16-64 scans and a relaxation delay of 1-2 seconds.[5]
Visualizing the Molecular Action and Experimental Process
To better understand the context of this synthesis, the following diagrams illustrate the mechanism of action of Rupatadine and the general workflow for its synthesis and validation.
References
- 1. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 2. A Process For The Preparation Of Highly Pure Rupatadine And Its [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 5. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Purity of 3-(Bromomethyl)-5-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity for pharmaceutical intermediates like 3-(Bromomethyl)-5-methylpyridine hydrobromide is a critical step in drug development and manufacturing. A comprehensive analytical approach employing orthogonal methods is essential to ensure the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific information required, such as the identification of unknown impurities, quantification of known impurities, or confirmation of the bulk material's integrity. The following table summarizes and compares the most relevant techniques.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative determination of the main component and impurities. Retention time provides qualitative information. | High selectivity and sensitivity, making it a "gold standard" for purity analysis.[1][2] Well-established methods for pyridine derivatives exist.[3][4][5] | Requires reference standards for impurity quantification. Method development can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information of impurities, aiding in their identification.[2][6][7] | Powerful tool for identifying unknown impurities.[8][9][10] High sensitivity and specificity.[8] | Mobile phase selection is critical to ensure compatibility with MS.[5] Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Confirms the structure of the main component and helps in the structural elucidation of impurities.[2][6] Quantitative ¹H NMR (qNMR) can determine absolute purity.[11][12] | Provides unambiguous structural information. qNMR can be a primary method for purity assessment.[12] Non-destructive.[12] | Lower sensitivity compared to chromatographic methods. May not detect inorganic or NMR-inactive impurities.[13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of functional groups. | Provides information about the presence of specific functional groups, confirming the identity of the compound.[2] | Fast and simple sample preparation. Can be used for raw material identification. | Provides limited information on the nature and quantity of impurities. Not suitable for complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Ideal for the analysis of volatile organic impurities, such as residual solvents.[2][7] | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. Derivatization may be required for non-volatile compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of this compound and its potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for pyridine derivatives.[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The use of ion-pairing reagents should be avoided if LC-MS analysis is intended.[3][4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area. For accurate quantification of specific impurities, corresponding reference standards are required.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol outlines the use of LC-MS to identify unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instrument).[1][9]
-
LC Conditions: Similar to the HPLC method described above, but ensuring the mobile phase is volatile and compatible with the MS ion source (e.g., using formic acid or ammonium formate as modifiers).[9]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for pyridine compounds.
-
Scan Range: A wide mass range (e.g., m/z 50-1000) to detect a broad range of potential impurities.
-
Fragmentation: Perform MS/MS (tandem mass spectrometry) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.[9]
-
-
Data Analysis: The accurate mass measurement from the MS and the fragmentation pattern from the MS/MS data are used to propose the elemental composition and structure of the impurities.[10][16]
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This method provides a direct measurement of the purity of the compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a certified internal standard (with a known purity) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all relevant protons.
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, highlighting the interplay between different analytical techniques.
Caption: Workflow for purity analysis of this compound.
By employing a combination of these robust analytical methods, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and safety of subsequent pharmaceutical products. The selection of orthogonal techniques provides a comprehensive purity profile, addressing various potential impurities, from organic by-products to residual solvents.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. biotech-spain.com [biotech-spain.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. hpst.cz [hpst.cz]
- 10. Identifying and elucidating impurity species [rssl.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. almacgroup.com [almacgroup.com]
A Comparative Guide to the Synthesis of Rupatadine: Evaluating the Efficacy of 3-(Bromomethyl)-5-methylpyridine Hydrobromide and Alternative Precursors
In the landscape of antihistamine synthesis, the production of Rupatadine, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, is of significant interest to researchers and pharmaceutical development professionals. A critical step in its synthesis is the N-alkylation of Desloratadine. This guide provides an objective comparison of the efficacy of "3-(Bromomethyl)-5-methylpyridine hydrobromide" against alternative precursors in this key reaction, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of Rupatadine can be broadly categorized into two primary strategies: direct N-alkylation of Desloratadine with a substituted pyridine methyl halide and a multi-step approach involving the formation and subsequent reduction of an amide intermediate. The choice of synthetic route significantly impacts key performance indicators such as overall yield, purity of the final product, and process complexity.
| Key Performance Indicator | Route 1: Direct Alkylation with 3-(Bromomethyl)-5-methylpyridine | Route 2: Direct Alkylation with 3-(Chloromethyl)-5-methylpyridine HCl | Route 3: Amide Formation and Reduction |
| Overall Yield | ~40%[1] | Up to 85.27%[1] | 46.8% to 73-78%[1][2] |
| Starting Materials | 3,5-Lutidine, N-Bromosuccinimide (NBS), Desloratadine | 5-Methylnicotinic Acid, Thionyl Chloride, Desloratadine | 5-Methylnicotinic Acid, Desloratadine, Reducing Agents (e.g., Borane complexes) |
| Key Intermediates | 3-(Bromomethyl)-5-methylpyridine | 5-Methyl-3-pyridylmethanol, 3-(Chloromethyl)-5-methylpyridine HCl | N-(5-methylnicotinoyl)-desloratadine (amide intermediate) |
| Reaction Conditions | Reflux with NBS, reaction with Desloratadine at RT[3] | Esterification, reduction, chlorination, N-alkylation[1][4] | Amide coupling (DCC/HOBT), reduction[1][2] |
| Noted Side Reactions/Impurities | Formation of mono- and di-bromo compounds, unreacted 3,5-Lutidine[1] | Formation of quaternary and dimeric impurities[5] | Difficult removal of dicyclohexyl urea (if DCC is used)[1] |
| Purification | Chromatographic purification often required[3] | Can yield high purity product without extensive chromatography[1] | Dependent on the specific reagents used[2] |
Experimental Protocols
Route 1: Synthesis of Rupatadine via 3-(Bromomethyl)-5-methylpyridine
This route involves the bromination of 3,5-Lutidine followed by the N-alkylation of Desloratadine.
Step 1: Preparation of 3-(Bromomethyl)-5-methylpyridine
-
A mixture of 3,5-Lutidine, N-Bromosuccinimide (NBS), and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride is refluxed.[3]
-
The reaction mixture is heated for several hours.[3]
-
After cooling, the solid by-products are filtered off. The filtrate containing 3-(bromomethyl)-5-methylpyridine is used in the next step, sometimes without isolation.[3]
Step 2: N-alkylation of Desloratadine
-
The solution of 3-(bromomethyl)-5-methylpyridine is reacted with Desloratadine.[3]
-
The reaction is carried out in the presence of a base and a phase transfer catalyst (e.g., Tetrabutylammonium bromide) in a biphasic solvent system at room temperature for 6-8 hours.[3]
-
The organic layer is separated, washed, and concentrated to yield crude Rupatadine.[3]
-
Purification is typically performed using column chromatography to achieve the desired purity.[3]
Route 2: Synthesis of Rupatadine via 3-(Chloromethyl)-5-methylpyridine Hydrochloride
This alternative alkylation route often provides higher yields and purity.
Step 1: Synthesis of 5-Methyl-3-pyridylmethanol
-
5-Methylnicotinic acid is esterified, for example, by reacting with methanol in the presence of thionyl chloride.[4][6]
-
The resulting methyl 5-methylnicotinate is then reduced using a reducing agent like sodium borohydride in methanol to yield 5-methyl-3-pyridylmethanol.[4][6]
Step 2: Synthesis of 3-Chloromethyl-5-methylpyridine Hydrochloride
-
5-Methyl-3-pyridylmethanol is dissolved in a solvent such as toluene or 1,4-Dioxane.[1][4]
-
Thionyl chloride is added, and the mixture is heated to yield 3-chloromethyl-5-methylpyridine as its hydrochloride salt.[1][4]
Step 3: N-alkylation of Desloratadine
-
A mixture of Desloratadine, 3-chloromethyl-5-methylpyridine hydrochloride, a base (e.g., potassium carbonate or sodium bicarbonate), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a suitable solvent system (e.g., toluene and water).[4][7]
-
The reaction mixture is heated for several hours.[4]
-
Upon completion, the organic layer is separated, washed, and concentrated to give the Rupatadine base.[8]
Step 4: Formation of Rupatadine Fumarate
-
The crude Rupatadine base is dissolved in a solvent like acetone or ethanol.[4]
-
A solution of fumaric acid in an alcohol (e.g., methanol) is added, leading to the precipitation of Rupatadine Fumarate.[4]
-
The precipitate is filtered, washed, and dried.[8]
Route 3: Synthesis of Rupatadine via Amide Intermediate
This route avoids the direct handling of lachrymatory pyridine methyl halides.
Step 1: Amide Formation
-
5-Methylnicotinic acid is condensed with Desloratadine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an activator such as 1-Hydroxybenzotriazole (HOBT).[1][2]
-
This reaction forms the amide intermediate, (4-(8-chloro-5H-benzo[2][6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone.[2]
Step 2: Reduction of the Amide
-
The amide intermediate is then reduced using a suitable reducing agent, such as a borane complex (e.g., borane tetrahydrofuran solution), to yield Rupatadine.[2]
-
The reaction progress is monitored by thin-layer chromatography.[2]
Step 3: Salt Formation
-
The resulting Rupatadine base is then reacted with fumaric acid to form the stable Rupatadine Fumarate salt.[2]
Visualizing the Synthetic Pathways
To further elucidate the differences between these synthetic approaches, the following diagrams illustrate the key transformations.
References
- 1. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 2. CN105130956A - Preparation method of rupatadine fumarate - Google Patents [patents.google.com]
- 3. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Characterization of Impurites in 3-(Bromomethyl)-5-methylpyridine hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, details analytical techniques for their identification and quantification, and provides experimental protocols to support robust quality control.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route, degradation, or storage. A common synthesis pathway starts from 5-methylnicotinic acid. Based on this, potential process-related impurities include:
-
Starting Material: 5-Methylnicotinic acid
-
Intermediates: 3-(Hydroxymethyl)-5-methylpyridine
-
By-products of Bromination:
-
Isomeric impurities (e.g., 2-Bromo-3-methyl-5-bromomethylpyridine)
-
Di-brominated species (e.g., 2,6-Dibromo-3-methyl-5-bromomethylpyridine)
-
-
Degradation Products: Impurities formed under stress conditions such as hydrolysis, oxidation, and photolysis.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The following table summarizes the performance of key analytical techniques for this purpose.
| Analytical Technique | Principle | Advantages | Disadvantages | Application in this Context |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, excellent for quantification, and well-established in pharmaceutical analysis.[1] | Peak identification can be ambiguous without reference standards. | Purity assessment, quantification of known and unknown impurities, and stability-indicating assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities, excellent for identification of unknown volatile compounds.[1] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for unambiguous peak identification, high sensitivity, and specificity.[1][2] | Matrix effects can sometimes suppress ionization. | Identification of unknown non-volatile impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unparalleled for structural elucidation of unknown impurities, can be used for quantification (qNMR).[3] | Lower sensitivity compared to chromatographic methods for trace impurities. | Definitive structural confirmation of the main component and characterization of isolated impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound.
HPLC Method for Purity and Impurity Quantification
This method is designed for the separation and quantification of the main component and its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
GC-MS Method for Residual Solvents
This method is suitable for the identification and quantification of residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial, add a suitable dissolution solvent (e.g., dimethyl sulfoxide), and seal the vial.
Forced Degradation Studies
To identify potential degradation products and to develop a stability-indicating method, forced degradation studies are performed under various stress conditions.[4][5][6][7]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the degradation products from the parent compound.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Synthetic pathway and analytical workflow for impurity characterization.
Caption: Forced degradation study workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cms.agr.wa.gov [cms.agr.wa.gov]
- 6. The reactivity of the bromine atoms in brominated pyridines; the formation of 1‐methyl‐6‐bromo‐2‐pyridone from 1‐methyl‐2.6‐dibromopyridinium salts | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating Reaction Mixture Analysis: A Comparative Guide to LC-MS and Alternative Methods for "3-(Bromomethyl)-5-methylpyridine hydrobromide"
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pyridine derivatives, this guide offers a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring reaction mixtures containing the key intermediate, "3-(Bromomethyl)-5-methylpyridine hydrobromide." This document provides detailed experimental protocols, quantitative performance comparisons, and insights into the stability of the target compound to aid in selecting the most appropriate analytical strategy for your research needs.
Introduction to the Analytical Challenge
"this compound" is a crucial building block in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this intermediate is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The inherent reactivity of the bromomethyl group and the potential for byproduct formation necessitate robust and sensitive analytical methods. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. However, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) also present viable alternatives, each with its own set of advantages and limitations.
Comparative Performance of Analytical Methods
The choice of analytical technique significantly impacts the quality and depth of information obtained from a reaction mixture. Below is a comparative overview of LC-MS, HPLC, and GC-MS for the analysis of "this compound" and related reaction components.
Table 1: Quantitative Performance Comparison of Analytical Techniques
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Quantitation (LOQ) | 0.005 - 0.01 µg/L[1] | 0.1 - 1 µg/mL | 1 - 10 ng/mL |
| **Linearity (R²) ** | >0.99[1] | >0.99 | >0.99 |
| Precision (%RSD) | < 5%[1] | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105%[1] | 98 - 102% | 90 - 110% |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Specificity | Very High (based on m/z) | Moderate (based on retention time and UV spectrum) | High (based on m/z) |
| Sample Throughput | High | Medium | Medium |
In-Depth Look at Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "this compound."
Strengths:
-
High Sensitivity and Selectivity: The ability to detect compounds based on their mass-to-charge ratio (m/z) allows for the unambiguous identification and quantification of the target analyte, even in complex reaction matrices.
-
Structural Information: MS/MS fragmentation can provide valuable structural information for the identification of unknown byproducts and degradation products.[3]
-
Wide Applicability: Suitable for a broad range of compounds with varying polarities.
Limitations:
-
Matrix Effects: Co-eluting compounds from the reaction mixture can suppress or enhance the ionization of the target analyte, potentially affecting quantitation accuracy.
-
Higher Cost and Complexity: LC-MS instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to HPLC-UV.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for routine analysis and quality control in synthetic chemistry.
Strengths:
-
Cost-Effective and Readily Available: HPLC systems are common in most chemistry laboratories.
-
Good Quantitation: Provides reliable quantitative data for known compounds.
-
Ease of Use: Relatively straightforward to operate and maintain.
Limitations:
-
Limited Specificity: Peak identification is based primarily on retention time, which can be ambiguous if multiple compounds co-elute. UV detection is not as selective as mass spectrometry.
-
Lower Sensitivity: Generally less sensitive than LC-MS, which may be a limitation for detecting trace-level impurities.
-
Lack of Structural Information: Does not provide structural information for unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Strengths:
-
High Resolution and Sensitivity: Offers excellent separation efficiency and sensitive detection.
-
Extensive Libraries: Mass spectral libraries can aid in the identification of unknown volatile compounds.
Limitations:
-
Analyte Volatility: "this compound" is a salt and not directly amenable to GC analysis without derivatization or high-temperature injection, which can cause degradation. The brominated compound may also be thermally unstable.
-
Potential for Degradation: The high temperatures used in the GC inlet and column can lead to the degradation of thermally labile compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of a reaction mixture containing "this compound."
Sample Preparation for Reaction Mixture Analysis
A critical step for all chromatographic techniques is the appropriate preparation of the sample from the crude reaction mixture.
-
Quenching: If the reaction is ongoing, it should be quenched by cooling or the addition of a suitable quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the initial mobile phase of the LC method or the GC injection solvent. A typical starting dilution is 1:1000.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the chromatographic column.
UPLC-MS/MS Protocol
This method is designed for the rapid and sensitive analysis of the target compound and potential byproducts.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 3-(Bromomethyl)-5-methylpyridine (free base, m/z 186.0/188.0):
-
Precursor ion (Q1): m/z 186.0 (for ⁷⁹Br) and 188.0 (for ⁸¹Br).
-
Product ion (Q3): A common fragment would be the loss of HBr, resulting in an ion around m/z 106. Further optimization is required.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
HPLC-UV Protocol
This method is suitable for routine reaction monitoring and quantification of the main components.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
GC-MS Protocol (for Volatile Byproducts)
This method is not ideal for the primary analyte but can be used to analyze volatile byproducts or starting materials.
-
Instrumentation: GC system with a mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (use with caution due to potential degradation).
-
Oven Program: 50 °C (hold 2 min) to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (10:1).
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Stability Considerations for "this compound"
The stability of the analyte is a critical factor for accurate analysis. The bromomethyl group is susceptible to nucleophilic substitution, which can lead to degradation in certain solvents or under specific pH conditions.
-
Solvent Stability: Protic solvents like methanol and water can potentially react with the bromomethyl group, especially over extended periods. Acetonitrile is generally a more suitable solvent for sample preparation and storage.
-
pH Stability: The compound is more stable under acidic conditions. Basic conditions can promote hydrolysis of the bromomethyl group to the corresponding alcohol (3-(hydroxymethyl)-5-methylpyridine).
-
Thermal Stability: As a hydrobromide salt, the compound is not highly volatile. At elevated temperatures, such as those used in a GC inlet, decomposition is likely.[4]
Table 2: Potential Degradation Products
| Degradation Product | Potential Cause | Analytical Method for Detection |
| 3-(Hydroxymethyl)-5-methylpyridine | Hydrolysis (presence of water, basic pH) | LC-MS, HPLC-UV |
| Dimerization/Oligomerization Products | Self-reaction | LC-MS |
| Products of reaction with solvent | Nucleophilic attack by solvent molecules | LC-MS |
Visualizing Analytical Workflows
To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.
Conclusion
The selection of an analytical method for monitoring reaction mixtures containing "this compound" is a critical decision that depends on the specific goals of the analysis. LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and specificity for both quantification and identification of the target compound and unknown byproducts. For routine reaction monitoring where cost and simplicity are major considerations, HPLC-UV provides a robust and reliable alternative. GC-MS is less suitable for the primary analyte due to its salt nature and potential thermal instability, but it can be a valuable tool for analyzing volatile components of the reaction mixture. By understanding the strengths and limitations of each technique and implementing appropriate sample preparation and analytical protocols, researchers can gain valuable insights into their chemical reactions, leading to improved process control and the development of high-quality pharmaceutical compounds.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating N-Alkylation: A Comparative Guide to Alternatives for 3-(Bromomethyl)-5-methylpyridine Hydrobromide in Heterocycle Modification
For researchers, scientists, and drug development professionals, the strategic N-alkylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The selection of an appropriate alkylating agent is critical for reaction efficiency, yield, and scalability. This guide provides an objective comparison of alternatives to the commonly used reagent, 3-(Bromomethyl)-5-methylpyridine hydrobromide, for the N-alkylation of heterocycles, with a particular focus on the synthesis of antihistamines like Rupatadine from Desloratadine.
This publication delves into a side-by-side analysis of various synthetic strategies, including direct alkylation with alternative leaving groups, reductive amination, the Mitsunobu reaction, and Buchwald-Hartwig amination. Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in the laboratory.
Performance Comparison of N-Alkylation Methods
The choice of an N-alkylation strategy depends on several factors, including the nature of the heterocyclic amine, the desired final product, and tolerance to different reaction conditions. Below is a summary of quantitative data for different methods, using the N-alkylation of Desloratadine as a representative example where available.
| Method | Alkylating/Coupling Partner | Heterocycle | Base/Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | This compound | Desloratadine | K₂CO₃, TBAB (Phase Transfer Catalyst) | Toluene | 70 | 6-8 | High | [1] |
| 3-(Chloromethyl)-5-methylpyridine hydrochloride | Desloratadine | K₂CO₃, TBAB | Toluene | 70 | 6-8 | Good | [1] | |
| Reductive Amination | 5-Methylnicotinaldehyde | Desloratadine | NaBH(OAc)₃ | DCE | RT | 6 | ~95 | |
| Mitsunobu Reaction | (5-Methylpyridin-3-yl)methanol | Desloratadine | PPh₃, DIAD | THF | 0 to RT | 12 | ~57 | [2] |
| Buchwald-Hartwig Amination | 3-Bromo-5-methylpyridine | Desloratadine | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane | 100 | 12 | High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. TBAB = Tetrabutylammonium bromide, DCE = 1,2-Dichloroethane, PPh₃ = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0), XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. The following are representative protocols for each of the compared N-alkylation methods for a generic secondary amine heterocycle.
Direct N-Alkylation with 3-(Chloromethyl)-5-methylpyridine Hydrochloride
Objective: To synthesize N-(5-methylpyridin-3-yl)methyl-substituted heterocycle via direct alkylation.
Procedure:
-
To a stirred solution of the secondary amine heterocycle (1.0 eq) in toluene, add potassium carbonate (K₂CO₃, 2.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add 3-(chloromethyl)-5-methylpyridine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated heterocycle.[1]
Reductive Amination with 5-Methylnicotinaldehyde
Objective: To form the N-alkylated product through a one-pot reductive amination.
Procedure:
-
To a solution of the secondary amine heterocycle (1.1 eq) in 1,2-dichloroethane (DCE), add 5-methylnicotinaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target compound.
Mitsunobu Reaction with (5-Methylpyridin-3-yl)methanol
Objective: To achieve N-alkylation under mild, neutral conditions.
Procedure:
-
Dissolve the secondary amine heterocycle (1.0 eq), (5-methylpyridin-3-yl)methanol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the disappearance of starting materials.
-
Remove the solvent in vacuo.
-
Purify the crude product directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.[2]
Buchwald-Hartwig Amination with 3-Bromo-5-methylpyridine
Objective: To form the C-N bond via palladium-catalyzed cross-coupling.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand such as XPhos (4 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the secondary amine heterocycle (1.2 eq) and 3-bromo-5-methylpyridine (1.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylated heterocycle.
Visualizing the Chemistry: Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Alkylation Site of 3-(Bromomethyl)-5-methylpyridine Hydrobromide Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alkylation performance of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in pharmaceutical synthesis. Its reactivity with various nucleophiles is analyzed and contrasted with alternative alkylating agents, supported by available experimental data. This document aims to assist researchers in selecting the optimal reagents and conditions for their specific synthetic needs.
Executive Summary
This compound is a versatile reagent primarily employed for the pyridylmethylation of nucleophiles. Its efficacy is most prominently documented in the N-alkylation of secondary amines, a critical step in the synthesis of the antihistamine, Rupatadine. While direct, comprehensive experimental data for its reaction with a wide range of oxygen, sulfur, and carbon nucleophiles is limited in publicly available literature, this guide provides a comparative analysis based on established chemical principles and data from analogous reactions. The primary alternative for comparison is its chloro-analogue, 5-methyl-3-(chloromethyl)pyridine hydrochloride, which offers a different reactivity profile.
Performance Comparison: N-Alkylation in Rupatadine Synthesis
The most well-documented application of this compound is the N-alkylation of desloratadine to form Rupatadine. This reaction serves as an excellent case study for comparing its performance against its chloro counterpart.
| Alkylating Agent | Nucleophile | Base | Solvent System | Catalyst | Yield | Reference |
| This compound | Desloratadine | Aqueous Alkali | Biphasic (e.g., Dichloromethane/Water) | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | High (specific yield often proprietary, but implied to be efficient in patents) | [1][2] |
| 5-Methyl-3-(chloromethyl)pyridine hydrochloride | Desloratadine | Potassium Carbonate | Dimethylformamide (DMF) | Not explicitly mentioned | 85.27% (overall yield for the final steps) | [3] |
| 5-Methyl-3-(chloromethyl)pyridine hydrochloride | Desloratadine | Sodium Bicarbonate | Ethanol/Water | Not explicitly mentioned | ~50% (for the crude product) | [4] |
Key Observations:
-
The bromo derivative is often used in a phase-transfer catalysis system, which can be advantageous for reactions with substrates that have limited solubility in a single solvent system.[1][2]
-
The chloro analogue has been successfully used in polar aprotic solvents like DMF with an inorganic base, achieving high yields.[3]
-
The choice of base and solvent system significantly impacts the reaction efficiency for both reagents.
Qualitative Comparison for O-, S-, and C-Alkylation
Direct experimental data for the reaction of this compound with O-, S-, and C-nucleophiles is scarce in the reviewed literature. However, a qualitative comparison can be drawn based on fundamental principles of nucleophilic substitution reactions.
| Nucleophile Type | Expected Reactivity with 3-(Bromomethyl)-5-methylpyridine | Comparison with Alternatives (e.g., Benzyl Bromide) | Potential Challenges |
| O-Nucleophiles (e.g., Phenols) | Good reactivity expected, especially with phenoxides. | Likely to be a potent alkylating agent, similar to benzyl bromide. The pyridine nitrogen may influence reactivity through inductive effects. | Potential for competing C-alkylation on the phenol ring under certain conditions. The hydrobromide salt form requires neutralization. |
| S-Nucleophiles (e.g., Thiols) | High reactivity is anticipated as thiols are generally strong nucleophiles. | Expected to be highly effective, comparable to or slightly more reactive than benzyl bromide due to the "soft" nature of both sulfur and bromine. | Over-alkylation could be a concern if the resulting thioether is activated for further reaction. |
| C-Nucleophiles (e.g., Malonates) | Should react effectively with stabilized carbanions like malonate esters. | Reactivity is expected to be similar to other benzylic bromides in malonic ester synthesis. | The choice of base is crucial to deprotonate the active methylene compound without promoting side reactions with the alkylating agent. |
Experimental Protocols
General Protocol for N-Alkylation in Rupatadine Synthesis (Phase Transfer Catalysis)
This protocol is a generalized procedure based on patent literature for the synthesis of Rupatadine using this compound.
Materials:
-
Desloratadine
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
To a stirred solution of desloratadine in dichloromethane, add an aqueous solution of the base (e.g., NaOH or K₂CO₃).
-
Add a catalytic amount of tetrabutylammonium bromide.
-
To this biphasic mixture, add this compound portion-wise at room temperature.
-
Stir the reaction mixture vigorously at ambient temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the alkylation process.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Khan Academy [khanacademy.org]
A Comparative Benchmarking Guide: 3-(Bromomethyl)-5-methylpyridine hydrobromide vs. Alternative Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of "3-(Bromomethyl)-5-methylpyridine hydrobromide" against other key intermediates, primarily in the context of synthesizing the antihistamine rupatadine. The information presented is supported by experimental data from various studies to aid in the selection of the most efficient and practical synthetic routes.
Executive Summary
The selection of an appropriate chemical intermediate is a critical decision in drug development and manufacturing, directly impacting overall yield, purity, process safety, and cost-effectiveness. This guide focuses on "this compound" and its common alternative, "5-methyl-3-(chloromethyl)-pyridine hydrochloride," in the synthesis of rupatadine. While both serve as key building blocks, notable differences in their performance have been documented.
Experimental evidence suggests that synthetic routes utilizing 5-methyl-3-(chloromethyl)-pyridine hydrochloride can achieve a significantly higher overall yield of rupatadine (approximately 85%) compared to those employing this compound (around 40%).[1][2] Furthermore, the chloro-intermediate is reported to be a more stable, solid compound, making it easier and safer to handle than its bromo counterpart, which is described as lachrymatory.[2]
Performance Data Comparison
The following table summarizes the key quantitative data gathered from comparative studies on the synthesis of rupatadine using different intermediates.
| Intermediate | Precursor | Overall Yield of Rupatadine | Purity of Final Product | Key Considerations |
| This compound | 3,5-Lutidine | ~40%[1][2] | High purity achievable after purification | Formation of mono- and di-brominated byproducts during precursor bromination can lower yield.[1] The intermediate is lachrymatory.[2] |
| 5-methyl-3-(chloromethyl)-pyridine hydrochloride | 5-Methyl nicotinic acid | ~85%[2] | High purity (>99%) reported.[3] | Considered a more stable and easier to handle solid.[2] Synthesis of the intermediate from 5-methyl nicotinic acid is reported to be high-yielding.[2] |
| Methanesulfonic acid-5-methyl pyridine-3-yl methyl ester | 5-Methyl-3-pyridylmethanol | Not reported | Not applicable | Described as highly unstable and prone to decomposition during workup.[1] |
Synthetic Pathways and Logical Relationships
The diagrams below, generated using the DOT language, illustrate the synthetic pathways for rupatadine utilizing the bromo and chloro intermediates.
References
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)-5-methylpyridine hydrobromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a compound that requires careful management due to its hazardous properties.
Key Hazards: This substance is categorized as harmful if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₉Br₂N |
| Molecular Weight | 266.96 g/mol |
| Flash Point | 162 °C |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1][4]
1. Waste Collection and Storage:
- Collect waste this compound in a suitable, closed, and clearly labeled container.
- Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be designated for corrosive materials.[1]
2. Disposal Methodologies:
- Licensed Disposal Company: The primary and recommended method of disposal is to offer the surplus and non-recyclable material to a licensed disposal company.
- Incineration: An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3] This procedure should only be performed by qualified personnel.[3]
3. Spill and Leak Cleanup:
- In the event of a spill, evacuate personnel to a safe area.[1]
- Wear full personal protective equipment, including respiratory protection.[1]
- Sweep up the spilled solid material and shovel it into a suitable container for disposal, taking care to avoid dust formation.[1]
- Do not allow the product to enter drains, waterways, or the soil.[3]
4. Contaminated Packaging:
- Dispose of the empty container as unused product.[3] Do not reuse the container for any other purpose.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)-5-methylpyridine Hydrobromide
For Immediate Reference: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a compound that requires careful management in a laboratory setting. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, a corrosive solid that can cause severe skin burns, eye damage, and respiratory irritation.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Protects against splashes, dust, and fumes. A face shield must be used in conjunction with goggles.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents direct skin contact. Nitrile, neoprene, or butyl rubber gloves are recommended.[2][3] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | Protects skin and personal clothing from contamination.[2][4] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a standardized operational plan minimizes the risk of exposure and accidents. All handling of this compound should occur within a certified chemical fume hood.[1][5]
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and certified.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1][3]
- Designate a specific area within the fume hood for handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Before entering the designated handling area, don all required PPE as outlined in the table above.
3. Handling the Compound:
- Keep the container of this compound tightly closed when not in use.[1]
- Handle the solid carefully to avoid the formation of dust.[1]
- Weigh and transfer the compound within the chemical fume hood.
- Should any skin contact occur, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
- In case of eye contact, flush with water for a minimum of 15 minutes at an eyewash station and seek immediate medical attention.[1]
4. Storage:
- Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1]
- Ensure the container is clearly labeled and stored away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards. As a brominated organic compound, it must be treated as halogenated organic waste.[6][7]
1. Waste Segregation:
- Collect all waste materials, including contaminated gloves, weigh boats, and wipes, in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[8][9]
- Crucially, do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9][10]
2. Container Management:
- Use a compatible, leak-proof container with a secure lid for waste collection.
- Keep the waste container closed at all times, except when adding waste.[8]
3. Final Disposal:
- Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Visual Workflow for Safe Handling
The following diagram outlines the logical flow of operations for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. safeti.com [safeti.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
